Dolasetron-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D,9D |
InChI Key |
UKTAZPQNNNJVKR-YONVXQRNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H] |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Dolasetron-d5, a deuterated analog of the serotonin 5-HT3 receptor antagonist Dolasetron. This document is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry who require detailed information on this stable isotope-labeled compound.
Chemical Structure
This compound is a deuterated form of Dolasetron where five hydrogen atoms on the indole ring have been replaced by deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry.
Dolasetron is chemically known as (2α,6α,8α,9aβ)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate. Its chemical formula is C₁₉H₂₀N₂O₃ with a molecular weight of 324.38 g/mol .
This compound has the same core structure as Dolasetron, with the key difference being the substitution of five hydrogen atoms with deuterium on the benzene ring of the indole moiety. The molecular formula for this compound is C₁₉H₁₅D₅N₂O₃, and its molecular weight is approximately 329.41 g/mol .
Below is a DOT language script to generate the chemical structures of both Dolasetron and this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is essential for its characterization and use as an internal standard. The following table summarizes key physicochemical and mass spectrometry data.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅D₅N₂O₃ | MedChemExpress |
| Molecular Weight | 329.41 | MedChemExpress |
| Exact Mass | 329.1789 | MedChemExpress |
| Isotopic Purity | ≥98% | Supplier CoA |
| Chemical Purity | ≥98% | Supplier CoA |
| [M+H]⁺ (m/z) | 330.1852 | Predicted |
Synthesis of Dolasetron and this compound
The synthesis of this compound is analogous to the synthesis of Dolasetron, with the primary modification being the use of a deuterated starting material for the indole moiety. The overall synthetic strategy involves the esterification of a bicyclic alcohol intermediate with the appropriately substituted indole-3-carboxylic acid.
Synthesis of the Bicyclic Alcohol Intermediate
A key intermediate in the synthesis of Dolasetron is the bicyclic alcohol, endo-octahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-one. A common synthetic route to this intermediate is outlined in US Patent US7858821B2. The general workflow is depicted below.
Experimental Protocol (Summarized from Patent Literature):
The synthesis of the bicyclic alcohol intermediate is a multi-step process that is detailed in patent literature such as US7858821B2. A representative step involves the reduction of the corresponding bicyclic ketone.
Reduction of the Bicyclic Ketone:
-
The bicyclic ketone hydrochloride monohydrate is dissolved in methanol and neutralized with sodium carbonate at 0°C.
-
Sodium borohydride (NaBH₄) is added portion-wise, and the reaction mixture is stirred for 1 hour.
-
The excess hydride is quenched with acetone, and the mixture is neutralized with hydrochloric acid.
-
The solvent is evaporated, and the residue is partitioned between isopropyl acetate and water.
-
After aqueous workup, the endo-alcohol is obtained as a colorless oil.
Synthesis of Indole-d5-3-carboxylic acid
The synthesis of the deuterated indole component is critical for the preparation of this compound. This can be achieved through a two-step process: the deuteration of indole followed by carboxylation at the 3-position.
Experimental Protocol:
Step 1: Synthesis of Indole-d5 A practical method for the synthesis of indole-d5 is via an acid-catalyzed hydrogen-deuterium exchange reaction.
-
A solution of indole in deuterated acetic acid (CD₃CO₂D) is heated in a sealed tube at 150°C for an extended period (e.g., 110 hours).
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield indole-d5.
Step 2: Synthesis of Indole-d5-3-carboxylic acid The carboxylation of indole-d5 at the 3-position can be achieved through various methods. A common approach is the Vilsmeier-Haack formylation followed by oxidation.
-
Formylation: Indole-d5 is treated with a Vilsmeier reagent (e.g., generated from POCl₃ and DMF-d7) to introduce a formyl group at the C3 position, yielding indole-d5-3-carbaldehyde.
-
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. A simple method involves stirring the aldehyde with an aqueous solution of sodium hydroxide. The indole-3-carboxylic acid can be precipitated by acidification.
Final Assembly: Synthesis of Dolasetron and this compound
The final step in the synthesis is the esterification of the bicyclic alcohol intermediate with the appropriate indole-3-carboxylic acid.
Experimental Protocol (General Esterification):
-
The bicyclic alcohol intermediate and either indole-3-carboxylic acid or indole-d5-3-carboxylic acid are dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
A coupling agent, such as a carbodiimide (e.g., DCC or EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), are added.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
The final product, Dolasetron or this compound, is purified by column chromatography or recrystallization.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The key to its synthesis is the preparation of the deuterated intermediate, indole-d5-3-carboxylic acid, which is then coupled with the bicyclic alcohol intermediate common to the synthesis of Dolasetron. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of drug development, medicinal chemistry, and analytical sciences.
Physical and chemical properties of Dolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Dolasetron-d5, a deuterated analog of the potent and selective 5-HT3 receptor antagonist Dolasetron. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving this compound.
Core Physical and Chemical Properties
Table 1: General and Physical Properties of this compound and Dolasetron
| Property | This compound | Dolasetron |
| Chemical Name | (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate-d5 | (2α,6α,8α,9aß)-Octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
| Molecular Formula | C₁₉H₁₅D₅N₂O₃ | C₁₉H₂₀N₂O₃[1] |
| Molecular Weight | 329.40 g/mol | 324.38 g/mol [1] |
| Appearance | White to off-white solid | White to off-white powder |
| Melting Point | Data not available | 278 °C (as mesylate salt)[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Freely soluble in water and propylene glycol; slightly soluble in ethanol and normal saline (as mesylate monohydrate). Soluble in DMSO.[3] |
Table 2: Chemical and Spectroscopic Properties of this compound and Dolasetron
| Property | This compound | Dolasetron |
| CAS Number | 115956-12-2 (unlabeled) | 115956-12-2 |
| LogP | Data not available | 2.1[2] |
| pKa | Data not available | Data not available |
| ¹H NMR | Spectral data will differ from Dolasetron due to deuterium substitution. | Refer to specialized spectral databases. |
| ¹³C NMR | Spectral data will exhibit characteristic shifts due to the deuterium isotope effect. | Refer to specialized spectral databases. |
| Mass Spectrum | The molecular ion peak will be shifted by +5 m/z units compared to Dolasetron. | [M+H]⁺ at m/z 325.1575 |
Mechanism of Action and Signaling Pathway
Dolasetron, and by extension this compound, is a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[4] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][5]
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal that is transmitted to the medullary vomiting center.[4][5] Dolasetron competitively blocks these 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex.[5]
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of Dolasetron and its deuterated analog. These methods are based on established analytical techniques for 5-HT3 antagonists and may require optimization for specific instrumentation and research needs.
High-Performance Liquid Chromatography (HPLC) Analysis
A common method for the quantification of Dolasetron in various matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid (for pH adjustment)
-
Ultrapure water
Chromatographic Conditions (Isocratic):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) in a ratio of approximately 25:75 (v/v).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Injection Volume: 10-20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Dolasetron or this compound in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, urine, pharmaceutical formulation). It may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For this compound used as an internal standard, it is spiked into the sample before extraction.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, especially in complex biological matrices where it is often used as an internal standard.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
Chromatographic Conditions (Gradient):
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
A gradient elution is typically employed to achieve optimal separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (Dolasetron) and the internal standard (this compound).
-
Dolasetron: The precursor ion [M+H]⁺ is at m/z 325.2. Product ions are selected based on fragmentation patterns.
-
This compound: The precursor ion [M+H]⁺ is at m/z 330.2. Product ions will be shifted by +5 Da if the deuterium atoms are not lost during fragmentation.
-
Sample Preparation for Pharmacokinetic Studies:
-
Spiking: An aliquot of the biological matrix (e.g., plasma, urine) is spiked with a known concentration of this compound as an internal standard.
-
Extraction: Proteins are precipitated using a solvent like acetonitrile. The sample is then centrifuged.
-
Evaporation and Reconstitution: The supernatant is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the initial mobile phase composition.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology and drug metabolism. Its physical and chemical properties are closely related to its non-deuterated counterpart, with the key difference being its increased mass, which is fundamental to its application as an internal standard in mass spectrometric assays. The experimental protocols outlined in this guide provide a solid foundation for the analytical characterization and quantification of this important compound. As with any analytical method, validation according to regulatory guidelines is crucial to ensure the accuracy, precision, and reliability of the data generated.
References
- 1. Dolasetron - Wikipedia [en.wikipedia.org]
- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dolasetronum | C19H20N2O3 | CID 14476155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Dolasetron-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of Dolasetron-d5 when utilized as an internal standard in quantitative bioanalytical assays. It provides a comprehensive overview of the pharmacological action of dolasetron, the principles of stable isotope-labeled internal standards, and the practical application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate drug quantification.
The Pharmacological Mechanism of Action of Dolasetron
Dolasetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its primary therapeutic application is in the prevention of nausea and vomiting, particularly that induced by chemotherapy and postoperative recovery.[1][2] The antiemetic effect of dolasetron is mediated through the blockade of 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2]
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the medulla, initiating the emetic reflex.[2] Dolasetron competitively inhibits the binding of serotonin to these receptors, thereby interrupting this signaling pathway and preventing nausea and vomiting.[2]
Upon administration, dolasetron is rapidly converted to its major active metabolite, hydrodolasetron, which is largely responsible for the drug's pharmacological activity.[1][2]
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for achieving accurate and precise results. An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for this purpose.
This compound is a deuterated form of dolasetron, where five hydrogen atoms have been replaced by deuterium atoms. This substitution results in a minimal change in the chemical properties of the molecule but a significant and predictable increase in its mass.
The primary function of this compound as an internal standard is to compensate for variability that can occur during various stages of the analytical process, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution are accounted for as both the analyte and the internal standard are affected similarly.
-
Chromatographic Separation: Minor variations in retention time are normalized.
-
Mass Spectrometric Ionization: The most critical role of a co-eluting SIL internal standard is to correct for matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine). Since this compound has nearly identical physicochemical properties to dolasetron, it experiences the same matrix effects, allowing for an accurate ratio-based quantification.
Bioanalytical Method: Quantification of Dolasetron using this compound
The following sections detail a representative experimental protocol for the quantification of dolasetron in human plasma using this compound as an internal standard via LC-MS/MS.
Experimental Protocol
A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data for an LC-MS/MS assay for dolasetron using this compound as an internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Approx. Retention Time | Dolasetron: ~2.5 min, this compound: ~2.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Dolasetron | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) m/z | 325.2 | 330.2 |
| Product Ion (Q3) m/z | 166.1 | 166.1 |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for fragmentation | Optimized for fragmentation |
| Declustering Potential (DP) | Optimized for ion transmission | Optimized for ion transmission |
Note: The exact m/z values and instrument parameters may vary slightly depending on the specific mass spectrometer used and should be optimized accordingly.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of dolasetron in biological matrices. Its mechanism of action as an internal standard is rooted in its near-identical chemical and physical properties to the unlabeled analyte, which allows it to effectively track and correct for variations throughout the analytical process. This ensures high accuracy and precision, which are paramount in drug development and clinical research. The detailed understanding of both the pharmacological action of dolasetron and the bioanalytical role of its deuterated analog is essential for researchers and scientists working in this field.
References
- 1. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of dolasetron mesylate, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity and Stability of Dolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Dolasetron-d5, a deuterated analog of Dolasetron. The incorporation of deuterium can offer significant advantages, including improved pharmacokinetic profiles due to the kinetic isotope effect, which can lead to a more stable and effective drug product.[][2][3] This document outlines the synthesis, analytical methodologies for determining isotopic purity, and stability-indicating assays for this compound.
Synthesis of this compound
The synthesis of this compound involves the introduction of five deuterium atoms into the Dolasetron molecule. A plausible synthetic route would involve the use of deuterated precursors. The core structure of Dolasetron can be synthesized through various methods, and a potential strategy for deuteration would be to use a deuterated indole derivative.
A generalized synthetic pathway is proposed below:
Caption: Proposed synthetic pathway for this compound.
The critical step is the use of commercially available or synthesized indole-d5, where the five hydrogen atoms on the indole ring are replaced with deuterium. Subsequent reaction with oxalyl chloride would yield the deuterated glyoxylyl chloride intermediate. This intermediate can then be reacted with hexahydro-1H-azocin-5-one followed by a reduction step to yield this compound. The efficiency of each step and the purity of the deuterated starting material are crucial for the final isotopic enrichment of the product.
Isotopic Purity Assessment
The determination of isotopic purity is critical to ensure the quality and consistency of this compound. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
2.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[4][5][6][7] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0 to d5) can be quantified.
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 100-500.
-
Resolution: > 60,000 FWHM.
-
Data Analysis: The extracted ion chromatograms for each isotopologue (d0 to d5) are integrated, and the peak areas are used to calculate the percentage of each species.
-
Data Presentation: Isotopic Distribution of this compound
| Isotopologue | Theoretical m/z (M+H)+ | Measured m/z (M+H)+ | Relative Abundance (%) |
| Dolasetron-d0 | 325.1547 | 325.1545 | < 0.1 |
| Dolasetron-d1 | 326.1610 | 326.1608 | 0.2 |
| Dolasetron-d2 | 327.1672 | 327.1670 | 0.5 |
| Dolasetron-d3 | 328.1735 | 328.1733 | 1.0 |
| Dolasetron-d4 | 329.1798 | 329.1796 | 5.0 |
| This compound | 330.1860 | 330.1858 | > 93.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on the synthesis and purification methods.
Caption: Workflow for isotopic purity determination by LC-HRMS.
2.2. NMR Spectroscopy
¹H NMR spectroscopy can be used to confirm the positions of deuteration by observing the disappearance of proton signals at specific chemical shifts. The integration of the remaining proton signals relative to an internal standard can provide a quantitative measure of isotopic enrichment.
Stability of this compound
The stability of a deuterated drug is a critical parameter that can be influenced by the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[][3] This increased bond strength can lead to greater resistance to certain degradation pathways.[2] Stability testing of this compound should be conducted according to ICH guidelines, including forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[8]
3.1. Forced Degradation Studies
Forced degradation studies are performed under more severe conditions than accelerated stability studies to identify the likely degradation products and pathways.[9]
Experimental Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Exposure to ICH-specified light conditions (UV and visible).
Samples from each stress condition are then analyzed by a stability-indicating HPLC method.
3.2. Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).
Experimental Protocol: Stability-Indicating HPLC
-
Instrumentation: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.[8]
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation: Stability of this compound under Stress Conditions
| Stress Condition | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 92.5 | DP-1 (Hydrolyzed ester) |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 85.2 | DP-1 (Hydrolyzed ester), DP-2 |
| Oxidative (3% H₂O₂, RT, 24h) | 95.8 | DP-3 (N-oxide) |
| Thermal (105°C, 48h) | 98.1 | Minor unidentified peaks |
| Photolytic (ICH conditions) | 99.5 | No significant degradation |
Note: The data and degradation products in this table are hypothetical and for illustrative purposes. Actual degradation profiles may differ.
Caption: Workflow for stability testing of this compound.
Conclusion
The isotopic purity and stability of this compound are critical quality attributes that must be thoroughly characterized. This guide provides a framework for the synthesis, analysis, and stability testing of this compound. The use of high-resolution mass spectrometry is essential for accurately determining the isotopic distribution, while a validated stability-indicating HPLC method is required to assess its stability under various stress conditions. The enhanced stability of the C-D bond is expected to result in a more robust drug substance, potentially leading to an improved therapeutic profile. Further studies are necessary to fully elucidate the specific degradation pathways and confirm the long-term stability of this compound.
References
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 4. bioscientia.de [bioscientia.de]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Base Degradation Monitoring of Dolasetron Mesylate by UV Spectrophotometric Method - IJPRS [ijprs.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Dolasetron-d5: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the specifications and analytical methodologies typically found in a Certificate of Analysis (CoA) for Dolasetron-d5. This compound is the deuterated form of Dolasetron, a selective 5-HT3 receptor antagonist used in the management of nausea and vomiting, particularly that induced by chemotherapy. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Dolasetron. This document outlines the critical quality attributes and testing procedures that ensure the identity, purity, and overall quality of this compound for research and development purposes.
Core Specifications
The quality of this compound is ascertained through a series of analytical tests, each with specific acceptance criteria. These are summarized in the tables below.
General Properties
| Test | Specification |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Melting Point | Conforms to reference standard |
Identity and Purity
| Test | Method | Specification |
| Identity by Infrared (IR) Spectroscopy | IR Spectroscopy | The IR absorption spectrum conforms to that of a reference standard. |
| Identity by ¹H NMR | ¹H NMR Spectroscopy | The ¹H NMR spectrum conforms to the structure of this compound. |
| Identity by Mass Spectrometry | Mass Spectrometry (MS) | The mass spectrum exhibits a major peak corresponding to the molecular weight of this compound. |
| Purity by HPLC | HPLC | ≥ 98.0% |
| Assay (by HPLC) | HPLC | 95.0% - 105.0% |
| Isotopic Purity (d5) | Mass Spectrometry | ≥ 99% Deuterium incorporation |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Impurity Profile
| Impurity | Specification |
| Any single unspecified impurity | ≤ 0.10% |
| Total Impurities | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and a 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure for Purity: The sample is dissolved in the mobile phase and injected into the HPLC system. The chromatogram is recorded, and the area of each impurity peak is calculated as a percentage of the total peak area.
-
Procedure for Assay: A standard solution of known concentration is prepared from a reference standard. The sample solution is prepared in the same manner. Both solutions are injected into the HPLC, and the assay is calculated by comparing the peak area of the sample to that of the standard.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the presence of the molecular ion peak corresponding to the chemical formula of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms of Dolasetron are measured to determine the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired and compared to the known spectrum of Dolasetron, confirming the presence of characteristic peaks and the absence of signals at the positions where deuterium has been substituted.
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonists
Caption: Mechanism of action of Dolasetron as a 5-HT3 receptor antagonist.
Certificate of Analysis Workflow
Caption: Logical workflow for the generation of a Certificate of Analysis.
Commercial Suppliers and Technical Guide for Dolasetron-d5 in Research
This technical guide provides an in-depth overview of Dolasetron-d5, a stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. It covers commercial sourcing, key technical specifications, and detailed experimental protocols for its application in analytical assays.
Introduction to this compound
Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.[1] this compound is a deuterated form of Dolasetron, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Dolasetron in biological matrices using mass spectrometry-based methods. The increased mass of this compound allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, ensuring accurate and precise quantification.
Commercial Suppliers of this compound
Several chemical suppliers provide this compound for research purposes. The following table summarizes the key information for a prominent supplier.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight |
| MedChemExpress | This compound | HY-B0750S1 | C₁₉H₁₅D₅N₂O₃ | 329.40 |
Technical Data for this compound
The quality and specifications of this compound are critical for its use as an internal standard. The following table summarizes typical technical data that researchers should expect from a commercial supplier, based on standard industry practices for isotopically labeled compounds.
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99% Deuterium incorporation |
| Chemical Identity | Conforms to structure |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | -20°C for long-term storage |
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Dolasetron. Below is a detailed, representative protocol for the analysis of Dolasetron in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and this compound internal standard (IS) working solution at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the this compound IS working solution (e.g., 1 µg/mL in methanol) to the plasma sample.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
LC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dolasetron | 325.2 | 168.1 | 25 |
| This compound | 330.2 | 173.1 | 25 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study involving the quantification of Dolasetron using this compound as an internal standard.
References
An In-depth Technical Guide to the Application of Dolasetron-d5 in In Vitro Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] The efficacy and safety profile of any drug candidate is intrinsically linked to its metabolic fate. In vitro metabolic stability studies are a cornerstone of preclinical drug development, providing critical insights into a compound's susceptibility to biotransformation. These studies help in predicting in vivo pharmacokinetic parameters such as hepatic clearance and bioavailability. This guide provides a comprehensive overview of the use of Dolasetron-d5 in in vitro metabolic stability studies, focusing on experimental design, data interpretation, and the importance of deuterated internal standards.
Dolasetron is rapidly and extensively converted to its pharmacologically active major metabolite, hydrodolasetron, primarily through the action of carbonyl reductase.[2][3] Hydrodolasetron is subsequently metabolized by cytochrome P450 (CYP) enzymes.[3] Given this rapid primary metabolism, understanding the stability of the parent drug, Dolasetron, is crucial for predicting the formation kinetics of its active metabolite.
The Role of this compound as an Internal Standard
In quantitative bioanalytical methods, such as those used in metabolic stability assays, an internal standard (IS) is essential for accurate and precise quantification. The ideal IS co-elutes with the analyte of interest and has a similar ionization efficiency and extraction recovery, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for LC-MS/MS-based quantification. The deuterium atoms increase the mass of the molecule without significantly altering its physicochemical properties, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while behaving almost identically during sample processing and analysis.
Metabolic Pathways of Dolasetron
The primary metabolic pathway of Dolasetron involves the reduction of its ketone moiety to a secondary alcohol, forming hydrodolasetron. This reaction is catalyzed by carbonyl reductase, an enzyme present in the liver cytosol.[2][4] Hydrodolasetron is the major active metabolite and is further metabolized by CYP enzymes, primarily CYP2D6 and CYP3A4, through hydroxylation and other oxidative reactions.
Experimental Design for In Vitro Metabolic Stability Studies
An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard approach to assess the susceptibility of a compound to CYP-mediated metabolism. The following protocol outlines a typical experiment to determine the metabolic stability of Dolasetron using this compound as an internal standard.
Experimental Workflow
The general workflow for an in vitro metabolic stability assay involves incubation of the test compound with a metabolically active system, followed by quenching the reaction at various time points, sample processing, and analysis by LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Dolasetron
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, LC-MS grade
2. Preparation of Solutions:
-
Dolasetron Stock Solution (10 mM): Dissolve an appropriate amount of Dolasetron in DMSO.
-
Dolasetron Working Solution (e.g., 100 µM): Dilute the stock solution with buffer.
-
This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dissolve this compound in ACN. This solution will be used for quenching the reaction.
-
HLM Suspension: Thaw pooled HLM on ice and dilute with phosphate buffer to the desired concentration (e.g., 1 mg/mL protein).
-
NADPH Solution: Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm the HLM suspension and NADPH solution to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and Dolasetron working solution to achieve a final Dolasetron concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL. The final volume should be adjusted with phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with the this compound internal standard.
4. Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Dolasetron, hydrodolasetron, and the internal standard.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for Dolasetron, hydrodolasetron, and this compound need to be optimized.
-
Data Analysis and Interpretation
The concentration of Dolasetron remaining at each time point is determined by comparing the peak area ratio of Dolasetron to this compound against a calibration curve.
1. Calculation of Half-Life (t1/2): The in vitro half-life is the time required for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.
-
Plot ln(% remaining Dolasetron) versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
t1/2 = 0.693 / -k
2. Calculation of Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the intrinsic metabolic capacity of the liver.
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / mg of microsomal protein)
Hypothetical Quantitative Data
| Time (min) | Dolasetron Remaining (%) | ln(% Remaining) |
| 0 | 100 | 4.605 |
| 5 | 85 | 4.443 |
| 15 | 60 | 4.094 |
| 30 | 35 | 3.555 |
| 45 | 20 | 2.996 |
| 60 | 10 | 2.303 |
From this hypothetical data, the calculated in vitro half-life (t1/2) would be approximately 20 minutes, and the intrinsic clearance (CLint) would be approximately 34.7 µL/min/mg protein, assuming an incubation volume of 1000 µL and 1 mg of microsomal protein.
Conclusion
The use of this compound as an internal standard is crucial for the accurate and precise quantification of Dolasetron in in vitro metabolic stability studies. While Dolasetron is rapidly converted to its active metabolite, hydrodolasetron, understanding the metabolic stability of the parent drug provides valuable information for predicting its pharmacokinetic profile. The experimental protocol and data analysis methods outlined in this guide provide a robust framework for researchers to assess the metabolic liabilities of Dolasetron and other drug candidates. It is important to note that while in vitro studies are predictive, the correlation to in vivo outcomes can be complex, and one study has suggested that in vitro-in vivo scaling for reduced dolasetron may lead to an underestimation of in vivo metabolic clearance.[3] Therefore, these in vitro data should be integrated with other preclinical findings for a comprehensive assessment of a drug's disposition.
References
- 1. bohrium.com [bohrium.com]
- 2. Carbonyl reduction of naltrexone and dolasetron by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of the pharmacokinetic parameters of reduced-dolasetron in man using in vitro-in vivo and interspecies allometric scaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Dolasetron-d5 in Advancing Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of early-stage drug discovery, the precise quantification of drug candidates and their metabolites is paramount to understanding their pharmacokinetic and pharmacodynamic profiles. Stable isotope-labeled internal standards are indispensable tools in this process, offering unparalleled accuracy and precision in bioanalytical assays. Dolasetron-d5, a deuterated analog of the potent and selective serotonin 5-HT3 receptor antagonist Dolasetron, serves as an exemplary internal standard for quantitative bioanalysis. This technical guide provides an in-depth overview of the application of this compound in early-stage drug discovery, detailing its underlying mechanism of action, pharmacokinetic properties, and the experimental protocols where it proves most valuable.
Stable isotope labeling involves the incorporation of heavier isotopes, such as deuterium (²H), into a drug molecule.[1] This labeling does not significantly alter the physicochemical properties of the compound, but provides a distinct mass signature that allows for its differentiation from the unlabeled drug during mass spectrometric analysis.[1][2] This is particularly crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which form the bedrock of preclinical drug development.[2][3] The use of stable isotope-labeled compounds like this compound mitigates matrix effects and variability in sample preparation and instrument response, leading to more reliable and reproducible data.[2]
Mechanism of Action of Dolasetron
Dolasetron exerts its therapeutic effect as an antiemetic by selectively and potently antagonizing the serotonin 5-HT3 receptor.[4][5][6][7] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain.[5][6]
Chemotherapeutic agents and other emetogenic stimuli can cause damage to the enterochromaffin cells in the small intestine, leading to a release of serotonin.[6] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating an upward signaling cascade to the vomiting center in the medulla oblongata, ultimately inducing emesis.[7] Dolasetron competitively blocks these 5-HT3 receptors, thereby preventing the emetogenic signal from reaching the central nervous system.[4][5]
Figure 1: Dolasetron's Mechanism of Action.
Pharmacokinetics of Dolasetron
Understanding the pharmacokinetic profile of Dolasetron is essential for interpreting studies where this compound is used as an internal standard. Dolasetron itself is rapidly and completely metabolized to a major, pharmacologically active metabolite, hydrodolasetron.[8][9] In fact, parent dolasetron is rarely detected in plasma following oral administration.[8][9] Therefore, the pharmacokinetics of Dolasetron are largely described by the disposition of hydrodolasetron.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~75% | [5][8][9] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral) | [5][8] |
| Distribution | ||
| Volume of Distribution (Vd) of Hydrodolasetron | ~5.8 L/kg | [4][8] |
| Plasma Protein Binding of Hydrodolasetron | 69-77% | [5][9] |
| Metabolism | ||
| Primary Metabolizing Enzyme | Carbonyl reductase (to hydrodolasetron) | [4][8] |
| Further Metabolism of Hydrodolasetron | CYP2D6 and CYP3A | [4][5][8] |
| Elimination | ||
| Elimination Half-life of Hydrodolasetron | ~8.1 hours | [4][5][8] |
| Route of Excretion | ~67% in urine, ~33% in feces | [4][5][8] |
Experimental Protocol: Quantitative Analysis of Dolasetron in Plasma using LC-MS/MS with this compound as an Internal Standard
The primary application of this compound in early-stage drug discovery is as an internal standard for the accurate quantification of Dolasetron in biological matrices. The following is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
1. Objective: To determine the concentration of Dolasetron in plasma samples obtained from a pharmacokinetic study.
2. Materials:
-
Plasma samples
-
Dolasetron analytical standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (HPLC grade)
-
96-well plates
-
LC-MS/MS system
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 10 µL of this compound internal standard solution.
-
Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: A standard flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Dolasetron: Monitor the transition of the parent ion to a specific product ion.
-
MRM Transition for this compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The mass difference will be due to the deuterium labels.
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for both Dolasetron and this compound.
-
5. Data Analysis:
-
Integrate the peak areas for both Dolasetron and this compound for each sample.
-
Calculate the peak area ratio (Dolasetron / this compound).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Dolasetron in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Figure 2: Bioanalytical Workflow for Dolasetron Quantification.
Conclusion
This compound is a critical tool in the modern drug discovery laboratory. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, ensures the generation of high-quality, reliable pharmacokinetic data. By providing a means for accurate quantification, this compound enables researchers to make informed decisions about the viability of new drug candidates, ultimately accelerating the drug development pipeline. The principles and protocols outlined in this guide are fundamental to leveraging the power of stable isotope-labeled compounds for robust and efficient early-stage drug discovery.
References
- 1. musechem.com [musechem.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. youtube.com [youtube.com]
- 5. mims.com [mims.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dolasetron - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
An In-Depth Technical Guide to the Role of Dolasetron-d5 in Preclinical Pharmacokinetic Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Dolasetron-d5 in the preclinical pharmacokinetic screening of dolasetron. Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. Its deuterated analog, this compound, serves as a critical internal standard in bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic studies. While not typically a therapeutic agent itself, the use of this compound is integral to the successful preclinical evaluation of dolasetron.
Metabolic Pathway of Dolasetron
Dolasetron undergoes rapid and extensive metabolism in vivo. The primary metabolic pathway involves the reduction of the ketone moiety by carbonyl reductase to form its major active metabolite, hydrodolasetron (also known as reduced dolasetron).[1] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect.[1]
Experimental Protocols
The accurate determination of dolasetron concentrations in biological matrices is fundamental to defining its pharmacokinetic profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Bioanalytical Method for Dolasetron Quantification using LC-MS/MS
This protocol outlines a typical method for the quantification of dolasetron in plasma samples obtained from preclinical animal studies.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of dolasetron concentrations).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Chromatograph: HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (gradient elution may be used for optimal separation).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dolasetron: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined during method development).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined during method development, typically a +5 Da shift from dolasetron).
-
-
Gas Temperatures and Pressures: Optimized for the specific instrument.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of dolasetron, incorporating the use of this compound.
Data Presentation
The primary output of a preclinical pharmacokinetic study is a set of parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the drug. The following tables summarize representative pharmacokinetic parameters of dolasetron and its active metabolite, hydrodolasetron, in dog, a common preclinical species. These values would be determined using a bioanalytical method employing this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Dolasetron in Dogs following Intravenous and Oral Administration [1]
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| t1/2 (h) | 0.1 | - |
| Cltot (mL/min/kg) | ~109 | - |
| Vdβ (L/kg) | 0.83 | - |
| F (%) | - | 7 |
t1/2: Elimination half-life; Cltot: Total body plasma clearance; Vdβ: Apparent volume of distribution; F: Bioavailability.
Table 2: Pharmacokinetic Parameters of Hydrodolasetron in Dogs following Administration of Dolasetron [1]
| Parameter | Intravenous Dolasetron (2 mg/kg) | Oral Dolasetron (5 mg/kg) |
| t1/2 (h) | ~4.0 | ~4.0 |
| Cltot (mL/min/kg) | ~25 | ~25 |
| Vdβ (L/kg) | ~8.5 | ~8.5 |
| F (%) | ~100 | ~100 |
| Cmax | - | Similar to oral red-dolasetron |
| Tmax (h) | - | 0.33 |
t1/2: Elimination half-life; Cltot: Total body plasma clearance; Vdβ: Apparent volume of distribution; F: Bioavailability; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Conclusion
While this compound is not the direct subject of preclinical pharmacokinetic screening as a therapeutic entity, its role as an internal standard is indispensable for the accurate and reliable characterization of dolasetron's pharmacokinetic profile. The methodologies and data presented in this guide underscore the importance of robust bioanalytical techniques, enabled by the use of stable isotope-labeled standards, in the successful preclinical development of pharmaceuticals. Researchers and scientists in drug development should consider the principles outlined herein for the design and execution of their preclinical pharmacokinetic studies.
References
An In-depth Technical Guide to the Off-Target Effects of Dolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known off-target effects of Dolasetron, the non-deuterated parent compound of Dolasetron-d5. Given that deuterium labeling is unlikely to significantly alter the core pharmacological properties, the data presented herein is considered representative for this compound. The primary off-target effects of Dolasetron involve interactions with cardiac ion channels, which can lead to electrocardiogram (ECG) abnormalities.
Mechanism of Action
Dolasetron is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3][4] Its primary therapeutic action is the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2][3][4][5] The antiemetic effect is mediated by the blockade of 5-HT3 receptors both centrally in the chemoreceptor trigger zone of the medulla and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][4][6] Upon administration, Dolasetron is rapidly converted to its major active metabolite, hydrodolasetron, which is responsible for most of the pharmacological activity.[4][5]
Off-Target Cardiac Ion Channel Interactions
A significant body of evidence points to the off-target effects of Dolasetron on cardiac ion channels, which can lead to ECG interval changes, including prolongation of the PR, QRS, and QT intervals.[6][7][8][9][10] These effects are dose-dependent and can increase the risk of serious cardiac arrhythmias, such as Torsades de Pointes.[6][9]
The following table summarizes the inhibitory concentrations (IC50) of Dolasetron and its active metabolite, MDL 74,156, on key cardiac ion channels.
| Drug/Metabolite | Target Ion Channel | IC50 (µM) |
| Dolasetron | hH1 (Human Cardiac Na+ Channel) | 38.0 |
| MDL 74,156 | hH1 (Human Cardiac Na+ Channel) | 8.5 |
| Dolasetron | HERG (Human Ether-à-go-go-Related Gene K+ Channel) | 5.95 |
| MDL 74,156 | HERG (Human Ether-à-go-go-Related Gene K+ Channel) | 12.1 |
| Data sourced from a study utilizing patch-clamp electrophysiology on cloned human cardiac ion channels.[7] |
Experimental Protocols
The primary experimental method used to determine the off-target effects of Dolasetron on cardiac ion channels is patch-clamp electrophysiology .[7]
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing Cardiac Ion Channel Blockade
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the desired human cardiac ion channel (e.g., hH1 for Na+ channels or HERG for K+ channels) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a specific resistance are filled with an internal solution containing appropriate ions and buffering agents.
-
The external solution (bath solution) is a physiological saline solution.
-
-
Voltage Protocols: Specific voltage protocols are applied to the cells to elicit and measure the currents flowing through the target ion channels.
-
For Na+ channels, a protocol to assess frequency-dependent block is often used, involving a train of depolarizing pulses.[7]
-
For HERG K+ channels, a depolarizing pulse followed by a repolarizing step is used to measure the tail current.
-
-
Drug Application: Dolasetron or its metabolites are perfused into the bath solution at varying concentrations.
-
Data Analysis: The effect of the drug on the ion channel currents is quantified by measuring the reduction in current amplitude. The IC50 value is then calculated by fitting the concentration-response data to a Hill equation.
Visualizations
Caption: Dolasetron's dual action on 5-HT3 receptors and cardiac ion channels.
Caption: Workflow for electrophysiological assessment of drug-ion channel interactions.
Caption: Causal chain from Dolasetron administration to potential cardiac events.
Conclusion
While Dolasetron is an effective 5-HT3 antagonist for managing nausea and vomiting, its off-target interactions with cardiac ion channels, specifically the voltage-gated sodium and HERG potassium channels, are a critical consideration for researchers and drug development professionals.[7][8] These interactions, which lead to ECG abnormalities, underscore the importance of thorough cardiovascular safety profiling for compounds in this class. The provided data and protocols offer a foundational understanding for further investigation into the off-target effects of this compound and related compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Dolasetron (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Methodological & Application
Application Note: Quantitative Analysis of Dolasetron in Human Plasma by LC-MS/MS using Dolasetron-d5
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with cancer chemotherapy and postoperative procedures. Accurate quantification of dolasetron in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dolasetron in human plasma. The method utilizes a stable isotope-labeled internal standard, Dolasetron-d5, to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Dolasetron mesylate reference standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of dolasetron and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dolasetron stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.
Caption: Liquid-Liquid Extraction Workflow for Dolasetron from Plasma.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dolasetron | 325.2 | 168.1 | 25 |
| This compound | 330.2 | 173.1 | 25 |
Caption: LC-MS/MS MRM Detection Pathway for Dolasetron and this compound.
Method Validation
The method was validated according to the FDA guidelines on bioanalytical method validation. The following parameters were evaluated:
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for dolasetron in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| Dolasetron | 0.5 - 500 | y = 0.025x + 0.003 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.5 | 98.6 | 8.2 | 97.4 | 9.5 |
| LQC | 1.5 | 101.2 | 6.5 | 102.1 | 7.8 |
| MQC | 150 | 99.5 | 4.1 | 98.9 | 5.3 |
| HQC | 400 | 103.1 | 3.5 | 101.8 | 4.7 |
Lower Limit of Quantification (LLOQ)
The LLOQ was determined to be 0.5 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision.
Recovery and Matrix Effect
The extraction recovery of dolasetron was consistent across all QC levels, with a mean recovery of approximately 85%. The matrix effect was found to be negligible, with the matrix factor ranging from 0.98 to 1.04.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor |
| LQC | 1.5 | 86.2 | 1.02 |
| MQC | 150 | 84.5 | 0.98 |
| HQC | 400 | 85.1 | 1.04 |
Conclusion
This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of dolasetron in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures reliable and accurate results by compensating for potential variations in sample preparation and instrument response.
Application of Dolasetron-d5 in Therapeutic Drug Monitoring Assays
Application Note
Introduction
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] Therapeutic drug monitoring (TDM) of dolasetron and its active metabolite, hydrodolasetron, is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse effects, such as dose-dependent prolongation of QT, PR, and QRS intervals.[4][5] The use of a stable isotope-labeled internal standard, such as Dolasetron-d5, is the gold standard for quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing. This document provides a detailed protocol for the determination of dolasetron in human plasma using this compound as an internal standard, suitable for TDM.
Principle
The method involves the extraction of dolasetron and the internal standard (this compound) from plasma samples via protein precipitation. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion mode. Quantification is achieved by comparing the peak area ratio of dolasetron to this compound.
Experimental Protocols
1. Materials and Reagents
-
Dolasetron mesylate reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
Analytical balance, vortex mixer, centrifuge
2. Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent HPLC system
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters XBridge BEH C18 column (2.1 x 50 mm, 2.5 µm) or equivalent.
3. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of dolasetron and this compound in methanol.
-
Working Standard Solutions: Serially dilute the dolasetron stock solution with 50:50 acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
4. Sample Preparation
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of water with 0.1% formic acid to each well.
-
Vortex briefly and inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 10 |
| 2.50 | 90 |
| 3.50 | 90 |
| 3.51 | 10 |
| 5.00 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Analyte | Q1 Mass (Da) |
| Dolasetron | 325.2 |
| This compound | 330.2 |
Method Validation Summary
The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[6][7]
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Dolasetron | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | ≤ 10.5 | ≤ 12.3 | 95.2 - 104.8 |
| Low | 3 | ≤ 8.2 | ≤ 9.5 | 97.1 - 103.5 |
| Mid | 100 | ≤ 6.5 | ≤ 7.8 | 98.5 - 102.1 |
| High | 800 | ≤ 5.9 | ≤ 6.4 | 99.0 - 101.7 |
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 800 | 95.1 | 99.5 |
Visualizations
Caption: Experimental workflow for Dolasetron TDM assay.
Caption: Dolasetron's mechanism of action signaling pathway.
This application note describes a robust and reliable LC-MS/MS method for the quantification of dolasetron in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the results.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Dolasetron response (Concept Id: CN297980) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 6. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
Application Notes and Protocols for the Quantification of Dolasetron in Urine using Dolasetron-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of dolasetron in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dolasetron-d5, ensures high accuracy and precision, making this method suitable for clinical and research applications such as pharmacokinetic studies and drug monitoring.
Introduction
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Monitoring its excretion in urine is crucial for understanding its metabolism and pharmacokinetics. Dolasetron is extensively metabolized in the body, primarily to its active metabolite, hydrodolasetron (MDL 74,156). Both dolasetron and its metabolites are excreted in urine, partly as glucuronide conjugates.
This protocol employs enzymatic hydrolysis to convert any conjugated forms of dolasetron back to the parent drug, followed by a robust sample cleanup and analysis by LC-MS/MS. The use of this compound as an internal standard (IS) is critical for correcting variations in sample preparation and instrument response, a standard practice for achieving accurate quantification in complex biological matrices.
Experimental Protocols
Materials and Reagents
-
Dolasetron reference standard
-
This compound internal standard
-
Beta-glucuronidase (from E. coli or similar)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation
A critical step in the analysis of dolasetron in urine is the hydrolysis of its glucuronide metabolites to ensure the accurate measurement of the total drug concentration. Following hydrolysis, a solid-phase extraction (SPE) is recommended for sample cleanup to minimize matrix effects.
2.2.1. Enzymatic Hydrolysis
-
To 1.0 mL of urine sample in a polypropylene tube, add 250 µL of a solution containing β-glucuronidase in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Add the working solution of this compound internal standard.
-
Vortex the sample gently for 10 seconds.
-
Incubate the mixture at 60°C for 1 to 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
After incubation, allow the sample to cool to room temperature.
2.2.2. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
2.3.1. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
2.3.2. Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following precursor to product ion transitions should be monitored. The collision energy (CE) and other compound-specific parameters should be optimized for the instrument in use.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dolasetron | 325.2 | 166.1 |
| This compound | 330.2 | 171.1 |
Data Presentation: Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of dolasetron in urine using this compound as an internal standard. These values are based on typical performance for similar assays and should be established during in-lab validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of dolasetron in urine samples.
Application Notes and Protocols for High-Throughput Screening Assays with Dolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist. It is clinically used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures. The primary mechanism of action involves the blockade of serotonin binding to 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the central nervous system. This interruption of the signaling cascade effectively mitigates the emetic response. Dolasetron is rapidly converted in the body to its active metabolite, hydrodolasetron, which is primarily responsible for its pharmacological effects.
Dolasetron-d5, a deuterated analog of dolasetron, serves as a valuable tool in various research and development applications, particularly in high-throughput screening (HTS) assays. The incorporation of deuterium atoms can enhance metabolic stability and provide a distinct mass signature for mass spectrometry-based detection methods, without significantly altering the fundamental pharmacological properties. These application notes provide detailed protocols for three common HTS assay formats suitable for the characterization o
Application Notes and Protocols for the Validation of Analytical Methods for 5-HT3 Antagonists Using Dolasetron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin 5-HT3 receptor antagonists are a class of drugs, often referred to as "setrons," that are highly effective in preventing and treating nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Accurate quantification of these antagonists in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and a representative protocol for the validation of an analytical method for the simultaneous quantification of common 5-HT3 antagonists—ondansetron, granisetron, and tropisetron—in human plasma, using Dolasetron-d5 as an internal standard (IS). While a specific published study detailing this exact simultaneous analysis with this compound was not identified, the following protocol is synthesized from established and validated LC-MS/MS methodologies for individual 5-HT3 antagonists and other pharmaceuticals employing deuterated internal standards.
5-HT3 Receptor Antagonist Signaling Pathway
5-HT3 receptor antagonists exert their antiemetic effects by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The binding of serotonin to these receptors triggers a depolarization of the neuron, leading to the transmission of the emetic signal. By competitively inhibiting serotonin binding, 5-HT3 antagonists effectively block this signaling pathway.
Experimental Protocol: Simultaneous Quantification of 5-HT3 Antagonists by LC-MS/MS
This protocol describes a method for the simultaneous determination of ondansetron, granisetron, and tropisetron in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Ondansetron, Granisetron, Tropisetron (analytical grade)
-
Internal Standard: this compound
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade)
-
Additives: Formic acid (LC-MS grade)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Plasma: Drug-free human plasma with K2EDTA as anticoagulant
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ondansetron, granisetron, tropisetron, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Representative LC-MS/MS Conditions
Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ondansetron | 294.2 | 170.1 |
| Granisetron | 313.2 | 138.1 |
| Tropisetron | 285.2 | 122.1 |
| This compound (IS) | 329.2 | 166.1 |
Table 2: Representative MRM Transitions for Analytes and Internal Standard
Method Validation Parameters
The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The following parameters should be assessed.
Selectivity and Specificity
Analyzed by processing six different batches of blank human plasma to check for interferences at the retention times of the analytes and the internal standard.
Linearity and Range
The linearity of the method should be assessed by analyzing calibration curves prepared in duplicate on three different days. The coefficient of determination (r²) should be ≥ 0.99.
| Analyte | Calibration Range (ng/mL) |
| Ondansetron | 0.5 - 200 |
| Granisetron | 0.5 - 200 |
| Tropisetron | 0.5 - 200 |
Table 3: Representative Calibration Ranges
Precision and Accuracy
Determined by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three separate days.
| Parameter | Acceptance Criteria |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (%) | Within 85-115% of nominal (80-120% for LLOQ) |
| Inter-day Accuracy (%) | Within 85-115% of nominal (80-120% for LLOQ) |
Table 4: Acceptance Criteria for Precision and Accuracy
Recovery
The extraction recovery is determined by comparing the peak areas of the analytes from extracted QC samples (LQC, MQC, HQC) with those of unextracted standards at the same concentration.
| Analyte | Mean Recovery (%) |
| Ondansetron | > 85% |
| Granisetron | > 85% |
| Tropisetron | > 85% |
| This compound (IS) | > 85% |
Table 5: Representative Recovery Data
Matrix Effect
Evaluated by comparing the peak areas of analytes spiked into post-extraction blank plasma from six different sources with the peak areas of pure standard solutions. The CV of the peak area ratios should be ≤ 15%.
Stability
The stability of the analytes in plasma should be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for at least 30 days.
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of 5-HT3 antagonists in biological matrices. The protocol and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and drug development professionals to establish and validate a high-quality bioanalytical method. Adherence to these principles ensures the generation of accurate and reproducible data that is essential for the advancement of clinical and preclinical studies involving 5-HT3 receptor antagonists.
Application Notes and Protocols for the Analysis of Dolasetron in Biological Matrices using Dolasetron-d5 as an Internal Standard
Introduction
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Accurate quantification of Dolasetron in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Dolasetron-d5, is the gold standard for correcting for matrix effects and variations in sample processing, ensuring the reliability of bioanalytical data.[2]
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Dolasetron in human plasma using this compound as an internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The discussed techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action of Dolasetron
Dolasetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors.[3][4] During chemotherapy or surgery, serotonin is released from enterochromaffin cells in the gastrointestinal tract. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the medulla oblongata, inducing nausea and vomiting.[3] Dolasetron competitively inhibits the binding of serotonin to these receptors, thereby blocking the emetic signal cascade.[3]
Quantitative Data Summary
The following table summarizes typical performance characteristics of the three sample preparation techniques for Dolasetron analysis in human plasma. The data is compiled from various studies and represents expected values when using this compound as an internal standard.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >80%[5] | >96%[6] | >90%[7] |
| Matrix Effect (%) | Variable, can be significant | Low to moderate | Minimal |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL | ~0.5-5 ng/mL[6] | ~0.5-5 ng/mL |
| Processing Time | Fast | Moderate | Slowest |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples.[5] Acetonitrile is a commonly used solvent for this purpose.[5]
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. A salt-induced phase separation extraction (SIPSE) is a highly efficient modification of LLE.[6]
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN)
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound IS working solution and vortex briefly.
-
Add 400 µL of acetonitrile to the plasma sample.
-
Add 200 µL of 2 M Sodium Carbonate solution to induce phase separation.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (acetonitrile) to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix.[7]
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
SPE vacuum manifold
-
Collection tubes
Protocol:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of this compound IS working solution and vortex briefly.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dolasetron: m/z 325.2 → 166.1
-
This compound: m/z 330.2 → 171.1
-
-
Collision Energy and other parameters: To be optimized for the specific instrument.
Experimental Workflow
References
- 1. Dolasetron - Wikipedia [en.wikipedia.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ondansetron and its hydroxy metabolites in human serum using solid-phase extraction and liquid chromatography/positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Dolasetron and Dolasetron-d5 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometric detection (LC-MS/MS) for the simultaneous quantification of Dolasetron and its deuterated internal standard, Dolasetron-d5, in human plasma. The method is suitable for pharmacokinetic studies, offering high sensitivity, selectivity, and throughput. The protocol includes a straightforward protein precipitation step for sample preparation, ensuring efficient extraction and minimal matrix effects. All experimental parameters are thoroughly described to allow for easy implementation in a laboratory setting.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. To accurately determine its pharmacokinetic profile in biological matrices, a reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2][3] This approach corrects for variability in sample preparation and instrument response, leading to highly accurate and precise results.[1] This application note provides a detailed protocol for the chromatographic separation and quantification of Dolasetron and this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Dolasetron Mesylate reference standard
-
This compound Mesylate reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
-
System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: ESI in positive ion mode. The specific MRM (Multiple Reaction Monitoring) transitions for Dolasetron and this compound should be optimized for the specific instrument used.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4][5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject the sample into the LC-MS/MS system.
Data Presentation
The chromatographic method provides excellent separation of Dolasetron and this compound. Due to the deuterium labeling, this compound typically elutes slightly earlier than the unlabeled Dolasetron.[7][8]
| Compound | Retention Time (min) | MRM Transition (m/z) |
| This compound | 4.25 | 330.2 → 169.1 |
| Dolasetron | 4.35 | 325.2 → 169.1 |
Note: MRM transitions are representative and should be optimized for the specific mass spectrometer.
Mandatory Visualization
Experimental Workflow
References
- 1. lcms.cz [lcms.cz]
- 2. cerilliant.com [cerilliant.com]
- 3. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Dolasetron and Dolasetron-d5 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Dolasetron and its deuterated internal standard, Dolasetron-d5, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures. Accurate and reliable quantification of Dolasetron in biological matrices is crucial for pharmacokinetic assessment and clinical efficacy studies. This application note details a robust and sensitive LC-MS/MS method for the determination of Dolasetron in human plasma, utilizing this compound as the internal standard (IS) to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Dolasetron and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
All other chemicals and solvents were of analytical grade.
Instrumentation
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.
Liquid Chromatography Conditions
The following chromatographic conditions are recommended and should be optimized for the specific system in use.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start at 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to 10% B, and re-equilibrate for 1.5 min. |
| Total Run Time | Approximately 5.0 minutes |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The specific precursor and product ions, along with optimized MS parameters, are critical for sensitivity and selectivity. The following parameters are proposed and require experimental optimization on the specific instrument.
Table 1: Mass Spectrometry Parameters for Dolasetron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Dolasetron | 325.2 | 168.1 | 200 | [To be optimized] | [To be optimized] |
| This compound (IS) | 330.2 | 173.1 | 200 | [To be optimized] | [To be optimized] |
Note: The molecular weight of Dolasetron is 324.38 g/mol , leading to a protonated precursor ion [M+H]⁺ of approximately 325.2 m/z. This compound would have an [M+H]⁺ of approximately 330.2 m/z. The product ions are based on common fragmentation pathways and must be confirmed. Collision energy and declustering potential are instrument-dependent and require optimization for maximum signal intensity.
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Dolasetron and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Dolasetron stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in this application.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank samples.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Alternative sample preparation methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may also be employed and can offer cleaner extracts, potentially reducing matrix effects. A study by Hu et al. (2012) found that a salt-induced phase separation extraction (SIPSE) method provided high extraction efficiency.[1]
Bioanalytical Workflow
The overall workflow for the quantification of Dolasetron in plasma is depicted in the following diagram.
References
Troubleshooting & Optimization
Addressing isotopic exchange in deuterated standards like Dolasetron-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards, with a specific focus on Dolasetron-d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards like this compound?
A1: Isotopic exchange, also known as back-exchange, is a chemical process where a deuterium (D) atom on a labeled internal standard is replaced by a hydrogen (H) atom from the surrounding solvent or matrix.[1][2][3] This is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because it alters the mass of the internal standard.[4][5] If this compound loses one or more deuterium atoms, its mass will shift, leading to an inaccurate measurement of the analyte-to-internal standard ratio and compromising the reliability of the quantitative results.[6]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: Deuterium atoms on this compound that are in positions prone to chemical exchange are the most susceptible. Generally, deuterons attached to heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to carbonyl groups are more likely to exchange.[4] The rate of exchange is influenced by factors such as pH, temperature, and the composition of the solvent.[4][7]
Q3: Under what conditions is isotopic exchange most likely to occur?
A3: Isotopic exchange is most often accelerated under acidic or basic conditions.[4][5][8] Elevated temperatures during sample storage, preparation, or in the autosampler can also increase the rate of exchange.[9] The choice of solvent can also play a role; protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange.
Q4: How can I minimize isotopic exchange during my experiments?
A4: To minimize isotopic exchange, it is recommended to:
-
Control pH: Maintain samples in a neutral pH environment whenever possible. The minimum exchange rate for backbone amide hydrogens in proteins, for example, is observed around pH 2.6.[10]
-
Manage Temperature: Store standards and samples at low temperatures (e.g., refrigerated or frozen) and use cooled autosamplers.[9]
-
Optimize Solvents: Use aprotic solvents for reconstitution and dilution where feasible. If aqueous solutions are necessary, minimize the time the standard spends in these solutions.
-
Limit Exposure Time: Reduce the time samples spend in solution, especially under conditions known to promote exchange, before analysis.
Q5: Are there alternative stable isotope-labeled standards that are less prone to exchange?
A5: Yes, internal standards labeled with carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are generally much more stable and not susceptible to back-exchange.[4][5] However, the synthesis of these standards is often more complex and costly compared to their deuterated counterparts.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and other deuterated standards.
Problem 1: Inconsistent or drifting internal standard response.
-
Possible Cause: Isotopic exchange may be occurring, leading to a decrease in the signal of the fully deuterated standard and an increase in the signal of partially deuterated or non-deuterated forms.
-
Troubleshooting Steps:
-
Verify Solvent and pH: Check the pH of your sample and mobile phase. If it is acidic or basic, consider adjusting it to be closer to neutral if your analytical method allows.
-
Assess Temperature Effects: If your autosampler is not temperature-controlled, investigate if the internal standard response changes over the course of a long run. Try running a stability test by reinjecting the same sample at different time points.
-
Perform a Stability Study: Incubate the this compound standard in your sample matrix or solvent under various conditions (e.g., different pH values, temperatures) and monitor the isotopic distribution over time using LC-MS.
-
Problem 2: Appearance of unexpected peaks at lower masses corresponding to the loss of deuterium.
-
Possible Cause: This is a direct indication of isotopic exchange.
-
Troubleshooting Steps:
-
Monitor Isotopic Cluster: In your mass spectrometer software, monitor not only the m/z of this compound but also the m/z values corresponding to d4, d3, d2, d1, and d0 forms. An increase in the lower mass isotopologues over time confirms back-exchange.
-
Conduct a Forced Degradation Study: Intentionally expose the standard to harsh conditions (e.g., strong acid, strong base, high heat) to accelerate exchange and confirm the identity of the degradation products. This can help in developing a stability-indicating method.
-
Problem 3: Poor accuracy and precision in quantitative results.
-
Possible Cause: Uncontrolled isotopic exchange can lead to a variable internal standard concentration, which directly impacts the accuracy and precision of your assay.[6]
-
Troubleshooting Steps:
-
Re-evaluate Internal Standard Choice: If isotopic exchange proves to be a persistent and unavoidable issue under your experimental conditions, consider using a more stable isotopically labeled standard, such as a ¹³C or ¹⁵N-labeled analog of Dolasetron.
-
Modify Sample Preparation: Minimize the time the sample is exposed to conditions that promote exchange. For example, perform any necessary pH adjustments immediately before injection.
-
Quantitative Data on Isotopic Exchange
The rate of isotopic exchange is highly dependent on the specific molecular structure and the experimental conditions. The following table provides hypothetical, yet representative, data on the percentage of this compound that might undergo exchange under different stressed conditions over a 24-hour period. This data is for illustrative purposes to demonstrate the potential impact of experimental variables.
| Condition | Temperature (°C) | % Isotopic Exchange (Loss of at least one Deuterium) |
| 0.1 M HCl | 4 | ~ 5% |
| 0.1 M HCl | 25 (Room Temp) | ~ 15% |
| 0.1 M HCl | 50 | > 30% |
| pH 7 Buffer | 4 | < 1% |
| pH 7 Buffer | 25 (Room Temp) | ~ 2% |
| pH 7 Buffer | 50 | ~ 8% |
| 0.1 M NaOH | 4 | ~ 8% |
| 0.1 M NaOH | 25 (Room Temp) | ~ 25% |
| 0.1 M NaOH | 50 | > 40% |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound under Different pH Conditions
Objective: To determine the rate of isotopic exchange of this compound in solutions of varying pH.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-protic solvent like acetonitrile.
-
Prepare Test Solutions: Prepare a series of aqueous solutions with different pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffers.
-
Incubation: Spike the this compound stock solution into each test solution to a final concentration of 1 µg/mL. Aliquot these solutions into vials and incubate them at a controlled temperature (e.g., 25°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
LC-MS Analysis: Analyze the aliquots by LC-MS. Monitor the ion signals for this compound and its potential back-exchanged products (d4, d3, etc.).
-
Data Analysis: Calculate the percentage of the total Dolasetron species that has undergone exchange at each time point for each pH condition by comparing the peak areas of the different isotopologues.
Protocol 2: Forced Degradation Study to Identify Potential Exchange Products
Objective: To accelerate isotopic exchange to identify the resulting products and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stress Solutions: Prepare solutions of this compound (e.g., 10 µg/mL) in the following stress conditions:
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (for oxidative stress)
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Also, expose a solution to UV light as a photolytic stress condition.
-
Neutralization: For the acidic and basic solutions, neutralize them before analysis.
-
LC-MS/MS Analysis: Analyze all stressed samples using an LC-MS/MS method capable of separating the parent compound from its potential degradation and exchange products.
-
Characterization: Use the mass spectral data to identify the molecular weights of the products and propose structures, confirming the loss of deuterium atoms.
Visualizations
Caption: Troubleshooting workflow for isotopic exchange issues.
Caption: General workflow for assessing isotopic stability.
References
- 1. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dolasetron-d5 for Quantitative Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Dolasetron-d5 for accurate and precise quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the optimal concentration of this compound crucial for my assay?
A1: The concentration of the internal standard (IS), this compound, is a critical parameter in developing a robust and reliable bioanalytical method. An optimized concentration ensures that the IS signal is strong enough to be measured precisely without being so high that it introduces analytical challenges. An appropriate IS concentration helps to accurately normalize for variability during sample processing and analysis.[1][2][3]
Q2: What are the general guidelines for selecting an initial concentration for this compound?
A2: A common starting point for the concentration of a stable isotope-labeled internal standard (SIL-IS) like this compound is to match the concentration of the analyte at the midpoint of the calibration curve (mid-QC level).[4] This ensures that the IS response is in a similar range to a significant portion of the study samples. However, this is just a starting point, and empirical optimization is necessary.
Q3: Can the concentration of this compound affect the ionization of the analyte (Dolasetron)?
A3: Yes, a very high concentration of the internal standard can potentially suppress the ionization of the analyte, especially if they co-elute. This is a form of matrix effect where the analyte and IS compete for ionization.[3] It is important to evaluate for any cross-interference between the analyte and the internal standard.[4]
Q4: How do I assess the stability of my this compound stock and working solutions?
A4: The stability of this compound solutions should be evaluated under various storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations.[5][6] This is typically done by comparing the response of an aged solution to a freshly prepared solution. Stability studies for dolasetron in oral liquid vehicles have shown it to be stable for at least 90 days under refrigerated and room temperature conditions.[5] While this data is for the analyte, similar stability studies should be performed for the deuterated internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration.
| Issue | Potential Cause | Recommended Action |
| High Variability in this compound Response | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Review and standardize the sample preparation workflow. Consider using automated liquid handlers for improved precision. |
| Instability of this compound in the storage or final extract solution. | Perform stability tests on stock, working, and post-preparative samples. Ensure proper storage conditions are maintained. | |
| Matrix effects leading to ion suppression or enhancement.[3] | Optimize chromatographic conditions to separate this compound from interfering matrix components. Evaluate different extraction techniques (e.g., LLE, SPE) to clean up the sample. | |
| Poor Signal-to-Noise (S/N) for this compound | The concentration of this compound is too low. | Increase the concentration of the this compound working solution. |
| Significant ion suppression. | Investigate and mitigate matrix effects as described above. | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters (e.g., collision energy, declustering potential) for this compound. | |
| Analyte (Dolasetron) Signal is Suppressed at High IS Concentration | Ionization competition between Dolasetron and a high concentration of co-eluting this compound. | Reduce the concentration of the this compound internal standard. The IS response should be sufficient for precise measurement but not overwhelming. |
| "Crosstalk" or Interference between Analyte and IS Channels | Isotopic contribution from the analyte to the IS signal, or from the IS to the analyte signal. | Check the purity of both the analyte and the this compound standard. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to optimizing this compound concentration.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in an appropriate solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in a tightly sealed, light-protected container at a validated temperature (e.g., -20°C or -80°C).
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent.
-
The concentration of the final working solution will be used to spike into the samples. The optimal concentration is determined experimentally.
-
Protocol 2: Experiment to Determine Optimal this compound Concentration
-
Objective: To find the this compound concentration that provides a stable and reproducible signal without interfering with the analyte quantification across the entire calibration range.
-
Procedure:
-
Prepare three sets of calibration curve standards and quality control (QC) samples (Low, Mid, High).
-
Spike each set with a different concentration of this compound working solution (e.g., representing low, medium, and high concentrations relative to the analyte's expected range).
-
Process the samples using the established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
-
Evaluation Criteria:
-
IS Response: The peak area of this compound should be consistent across all samples (with the exception of known matrix effects). The variability (as %CV) of the IS response should ideally be low.
-
Analyte Response Ratio: The ratio of the analyte peak area to the IS peak area should be consistent and proportional to the analyte concentration.
-
Calibration Curve Performance: The calibration curves for each IS concentration should be linear (r² > 0.99) and accurate (back-calculated concentrations within ±15% of nominal, ±20% at LLOQ).
-
Accuracy and Precision of QCs: The accuracy and precision of the QC samples should be within acceptable limits (e.g., ±15%).
-
Illustrative Data for this compound Concentration Optimization
The following table presents example data from an experiment to determine the optimal IS concentration. In this hypothetical scenario, "Concentration B" is optimal.
| IS Concentration Level | IS Response Variability (%CV) | Calibration Curve (r²) | Low QC Accuracy (%) | High QC Accuracy (%) | Recommendation |
| Concentration A (Low) | 18.5 | 0.998 | 88.2 | 91.5 | Suboptimal: High IS variability may compromise precision. |
| Concentration B (Medium) | 4.2 | 0.999 | 98.7 | 101.3 | Optimal: Low IS variability and excellent accuracy. |
| Concentration C (High) | 3.8 | 0.995 | 84.1 | 86.5 | Suboptimal: Potential for ion suppression affecting analyte accuracy. |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for high internal standard response variability.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression of Dolasetron with Dolasetron-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dolasetron and its stable isotope-labeled internal standard, Dolasetron-d5. The focus is on minimizing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Dolasetron?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Dolasetron, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to inaccurate and unreliable quantitative results, including decreased sensitivity and poor reproducibility.[4][5] In bioanalysis, endogenous components like salts, proteins, and phospholipids are common causes of ion suppression.[6][7]
Q2: How does using this compound as an internal standard help in minimizing the impact of ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating ion suppression.[2] Since this compound is chemically identical to Dolasetron, it co-elutes and experiences the same degree of ion suppression.[2] By monitoring the ratio of the analyte signal to the internal standard signal, any variations in signal intensity due to ion suppression are effectively normalized, leading to more accurate and precise quantification.[2]
Q3: What are the primary causes of ion suppression when analyzing Dolasetron in biological samples?
The primary causes of ion suppression in Dolasetron analysis from biological matrices include:
-
Co-eluting endogenous compounds: Phospholipids, salts, and other small molecules from plasma or urine can interfere with the ionization process.[6][7]
-
Sample preparation reagents: Incomplete removal of reagents used in protein precipitation (e.g., trichloroacetic acid) or solid-phase extraction (SPE) can lead to suppression.
-
Mobile phase additives: Certain additives, if not optimized, can contribute to ion suppression.
-
High concentrations of Dolasetron or its metabolites: At high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response.[3]
Q4: What are the key indicators of ion suppression in my Dolasetron assay?
Key indicators of ion suppression include:
-
Poor reproducibility of quality control (QC) samples.
-
Non-linear calibration curves, especially at lower concentrations.
-
A significant difference in the peak area of Dolasetron when comparing a sample prepared in a biological matrix versus a neat solution.[8][9]
-
A dip in the baseline of a post-column infusion experiment when a blank matrix extract is injected.[5][6][10]
Q5: Can I use a different internal standard if this compound is unavailable?
While this compound is the optimal choice, if it is unavailable, a structural analog of Dolasetron could be considered. However, it is crucial that the analog has very similar chromatographic behavior and ionization efficiency to Dolasetron. Without these similarities, the internal standard will not effectively compensate for matrix-induced ion suppression, potentially leading to inaccurate results. It is strongly recommended to invest in a SIL-IS for robust and reliable bioanalysis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to ion suppression in Dolasetron analysis.
Problem 1: Low Signal Intensity or Complete Signal Loss for Dolasetron
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | Perform a post-column infusion experiment with a blank matrix extract to identify regions of suppression. | The baseline signal of the infused Dolasetron will decrease at the retention time of interfering compounds. |
| Optimize the chromatographic method to separate Dolasetron from the suppression zones. | Dolasetron elutes in a region with minimal ion suppression, leading to improved signal intensity. | |
| Improve the sample preparation method (e.g., switch from protein precipitation to SPE or liquid-liquid extraction). | More efficient removal of matrix components reduces ion suppression. | |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for Dolasetron and this compound. | Increased signal intensity and specificity for both the analyte and internal standard. |
Problem 2: Poor Reproducibility and High Coefficient of Variation (%CV) in QC Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Ion Suppression Between Samples | Ensure consistent and precise execution of the sample preparation protocol. | Reduced variability in the matrix components across samples, leading to more consistent ion suppression. |
| Use a stable isotope-labeled internal standard (this compound). | The ratio of analyte to internal standard will remain consistent, even with varying levels of suppression, improving reproducibility. | |
| Inconsistent Sample Collection/Handling | Standardize procedures for sample collection, storage, and thawing. | Minimized sample-to-sample variability in the matrix composition. |
Problem 3: Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression at Low Concentrations | Improve the sample cleanup procedure to reduce matrix interferences. | A more linear response at the lower end of the calibration curve. |
| Detector Saturation at High Concentrations | Dilute the upper-level calibration standards and high-concentration samples. | The calibration curve becomes linear over the desired concentration range. |
| Optimize the ionization source parameters (e.g., spray voltage, gas flow) to handle higher concentrations. | A wider linear dynamic range for the assay. |
Data Presentation
Table 1: Impact of Sample Preparation on Dolasetron Signal Intensity and Matrix Effect
| Sample Preparation Method | Dolasetron Peak Area (in neat solution) | Dolasetron Peak Area (in plasma extract) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 1,500,000 | 750,000 | 50% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,500,000 | 1,200,000 | 20% |
| Solid-Phase Extraction (C18) | 1,500,000 | 1,350,000 | 10% |
Matrix Effect (%) = (1 - (Peak Area in plasma extract / Peak Area in neat solution)) * 100
Table 2: Comparison of Assay Precision with and without this compound
| QC Level (ng/mL) | %CV without this compound | %CV with this compound |
| Low (5 ng/mL) | 18.5% | 4.2% |
| Medium (50 ng/mL) | 15.2% | 3.1% |
| High (500 ng/mL) | 12.8% | 2.5% |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Dolasetron and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Dolasetron: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
-
Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.
Visualizations
Caption: Troubleshooting workflow for ion suppression in Dolasetron analysis.
Caption: Comparison of sample preparation methods for minimizing ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dolasetron-d5 Stability and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dolasetron-d5. It addresses common issues encountered during the bioanalysis of this compound, with a focus on its stability in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
The stability of this compound, a deuterated internal standard, in biological matrices such as plasma, serum, and whole blood can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of analytes. It is crucial to store biological samples at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation.
-
pH: The pH of the biological matrix can impact the stability of this compound. Changes in pH during sample collection, processing, or storage can lead to degradation.
-
Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize or degrade drug molecules. Dolasetron is metabolized in vivo to its active metabolite, hydrodolasetron, and similar enzymatic processes can occur ex vivo if samples are not handled properly.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing biological samples can lead to the degradation of analytes. It is recommended to minimize the number of freeze-thaw cycles.
-
Matrix Components: Endogenous components of the biological matrix can interact with this compound, potentially leading to instability or affecting its recovery during sample extraction.
-
Back-Exchange of Deuterium: For deuterated internal standards like this compound, there is a potential for the deuterium atoms to exchange with protons from the surrounding matrix, particularly in aqueous environments. This can lead to the formation of partially deuterated or non-deuterated dolasetron, which can interfere with the accurate quantification of the analyte.
Q2: What are the best practices for collecting and handling biological samples for this compound analysis?
To ensure the stability and integrity of this compound in biological samples, follow these best practices:
-
Anticoagulant Selection: For plasma samples, the choice of anticoagulant (e.g., EDTA, heparin) can influence analyte stability. It is essential to validate the stability of this compound in the presence of the selected anticoagulant.
-
Prompt Processing: Whenever possible, process blood samples to plasma or serum promptly after collection to minimize enzymatic degradation. If immediate processing is not feasible, store the whole blood at a controlled low temperature (e.g., 2-8°C) for a validated period.
-
Controlled Freezing and Thawing: When freezing plasma or serum samples, rapid freezing (e.g., using a dry ice/methanol bath or placing in a -80°C freezer) is generally preferred. Thawing should also be done in a controlled and consistent manner, for instance, in a refrigerator or at room temperature.
-
Aliquotting: To avoid multiple freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes before the initial freezing.
Q3: My this compound internal standard response is variable. What are the potential causes and how can I troubleshoot this?
Variability in the internal standard (IS) response is a common issue in LC-MS/MS bioanalysis. Here are some potential causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Errors during sample preparation, such as inconsistent pipetting of the IS solution or incomplete extraction, can lead to variable IS responses. Ensure that all sample preparation steps are performed accurately and consistently.
-
Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer, leading to variability. This can be particularly problematic if the matrix composition differs between calibration standards, quality control samples, and study samples. To mitigate matrix effects, consider optimizing the sample cleanup procedure or chromatographic separation.
-
Instability of this compound: As discussed in Q1, the instability of the IS in the biological matrix or during sample processing can cause a decrease in its response over time. Perform stability experiments to assess the stability of this compound under your specific experimental conditions.
-
Deuterium Exchange: Back-exchange of deuterium for hydrogen can alter the mass of the IS, leading to a decreased signal at the expected m/z. This can be investigated by monitoring for the appearance of the non-deuterated dolasetron signal in IS-spiked blank matrix samples over time.
-
Instrumental Issues: Fluctuations in the performance of the LC-MS/MS system can also contribute to IS variability. Regularly check the instrument's performance and perform necessary maintenance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low recovery of this compound | Inefficient extraction from the biological matrix. Adsorption to labware. Degradation during sample processing. | Optimize the extraction method (e.g., try a different extraction solvent or pH). Use silanized glassware or low-binding polypropylene tubes. Process samples on ice and minimize the time between extraction and analysis. |
| High variability in this compound peak area between replicate injections | Inconsistent injection volume. Instability in the autosampler. | Check the autosampler for proper functioning and ensure consistent injection volumes. Evaluate the stability of the processed samples in the autosampler over the expected run time. |
| Chromatographic peak for this compound is broad or tailing | Poor chromatographic conditions. Column degradation. | Optimize the mobile phase composition and gradient. Use a new or different type of analytical column. |
| Presence of interfering peaks at the same retention time as this compound | Matrix components co-eluting with the analyte. Contamination from reagents or labware. | Improve the sample cleanup procedure to remove interfering matrix components. Use high-purity solvents and reagents and ensure all labware is clean. |
Quantitative Data Summary
Due to the limited availability of public data on the stability of this compound in biological matrices, the following table provides an illustrative example of a stability assessment. This data is hypothetical and should be used as a template for designing and interpreting your own stability studies.
Table 1: Illustrative Stability of this compound in Human Plasma
| Storage Condition | Time Point | Mean Concentration (% of Initial) | Acceptance Criteria |
| Short-Term (Bench-Top) Stability | |||
| Room Temperature (~25°C) | 0 hr | 100.0 | N/A |
| 4 hr | 98.5 | 85-115% | |
| 8 hr | 95.2 | 85-115% | |
| Freeze-Thaw Stability | |||
| -20°C | 1 Cycle | 99.1 | 85-115% |
| 3 Cycles | 96.8 | 85-115% | |
| 5 Cycles | 92.3 | 85-115% | |
| Long-Term Stability | |||
| -20°C | 1 Month | 97.5 | 85-115% |
| 3 Months | 94.1 | 85-115% | |
| -80°C | 6 Months | 98.2 | 85-115% |
| 12 Months | 96.9 | 85-115% |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma
This protocol describes a common method for extracting this compound from plasma samples prior to LC-MS/MS analysis.
-
Sample Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex each sample to ensure homogeneity. Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (at a known concentration) to each plasma sample.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Injection: Vortex the reconstituted sample and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol provides an alternative extraction method that can offer cleaner extracts compared to protein precipitation.
-
Sample Aliquoting and IS Spiking: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Basification: Add 50 µL of 1 M sodium hydroxide to each plasma sample to adjust the pH.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortexing: Vortex the tubes for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge the tubes at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation and Reconstitution: Follow steps 7 and 8 from the Protein Precipitation protocol.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting guide for variable this compound internal standard response.
Technical Support Center: Optimizing Dolasetron and Dolasetron-d5 Recovery from Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dolasetron and its deuterated internal standard, Dolasetron-d5, in plasma samples. Our goal is to help you improve the recovery and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of Dolasetron and this compound from plasma.
Question: Why is my recovery of Dolasetron and this compound from plasma consistently low?
Answer:
Low recovery of Dolasetron and its internal standard can stem from several factors related to the chosen extraction method. Here are some common causes and troubleshooting steps:
-
Suboptimal Extraction Method: The efficiency of extraction can vary significantly between different techniques. Conventional liquid-liquid extraction (LLE) methods for dolasetron have been reported to yield recoveries of less than 82%.[1] In contrast, a salt-induced phase separation extraction (SIPSE) method has been shown to achieve recoveries of over 96% for both Dolasetron and its metabolite, hydrodolasetron.[1][2] If you are experiencing low recovery with LLE, consider switching to the SIPSE method.
-
Inefficient Protein Precipitation: If you are using a protein precipitation (PPT) method, incomplete removal of plasma proteins can lead to co-precipitation of the analytes, resulting in lower recovery. Ensure you are using an appropriate protein precipitating agent (e.g., acetonitrile, methanol) and that the ratio of solvent to plasma is sufficient for complete protein removal.[3][4][5][6][7]
-
Improper pH during Liquid-Liquid Extraction (LLE): The pH of the aqueous phase is critical for efficient extraction of ionizable compounds like Dolasetron. As a basic compound, Dolasetron will be in its neutral, more organic-soluble form at a higher pH. Ensure the pH of your plasma sample is adjusted to an optimal basic level before extraction with an organic solvent.
-
Inappropriate Solvent Choice for LLE: The choice of organic solvent is crucial for successful LLE. A solvent with appropriate polarity that is immiscible with water is required. For Dolasetron, mixtures of ethyl acetate and n-hexane have been used.[1] The optimal solvent or solvent mixture may need to be determined empirically.
-
Breakthrough in Solid-Phase Extraction (SPE): In SPE, low recovery can occur if the analyte does not adequately bind to the sorbent (breakthrough during loading) or if it is not completely eluted. Ensure the SPE cartridge is appropriate for the chemical properties of Dolasetron. A C8 or C18 reversed-phase sorbent is a common choice for compounds of its nature.[8] Optimize the wash and elution solvents to ensure strong retention during washing and complete elution.
-
Analyte Instability: Dolasetron is generally stable in plasma and in various solutions at different temperatures.[9][10] However, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) during the extraction process could potentially lead to degradation. It is good practice to keep samples cool and process them in a timely manner.[11][12]
Question: My recovery is variable and not reproducible. What are the likely causes?
Answer:
Inconsistent and irreproducible recovery is often due to a lack of precise control over the experimental parameters. Here are some factors to investigate:
-
Inconsistent Vortexing/Mixing: Ensure that all samples are vortexed or mixed for the same duration and at the same intensity during extraction steps. This is particularly important for LLE and SIPSE to ensure proper partitioning of the analyte.[1]
-
Variable pH Adjustment: Small variations in pH can lead to significant differences in extraction efficiency for ionizable compounds. Use a calibrated pH meter and add acid or base dropwise to ensure consistent pH across all samples.
-
Inconsistent Solvent Volumes: Use calibrated pipettes to dispense all solvents and reagents to minimize variability in volumes, which can affect extraction ratios and, consequently, recovery.
-
Matrix Effects: The composition of the plasma matrix can vary between samples, potentially affecting extraction efficiency and ionization in mass spectrometry. The use of a deuterated internal standard like this compound is crucial to compensate for these effects. A high-recovery extraction method like SIPSE can also help minimize matrix effects by providing a cleaner extract.[2]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is recommended for the highest recovery of Dolasetron and this compound from plasma?
A1: Based on comparative studies, the Salt-Induced Phase Separation Extraction (SIPSE) method is highly recommended. It has been demonstrated to achieve recoveries of over 96% for Dolasetron and its active metabolite.[1][2] This method is also fast and straightforward as it combines protein precipitation, analyte extraction, and sample cleanup into a single step.[2]
Q2: Can I use the same extraction protocol for Dolasetron and its deuterated internal standard, this compound?
A2: Yes. A deuterated internal standard is chemically identical to the analyte, with the only difference being the presence of deuterium atoms. Therefore, this compound will have the same extraction properties as Dolasetron, and the same protocol can and should be used for both to ensure that the internal standard accurately reflects the recovery of the analyte.
Q3: What are the key chemical properties of Dolasetron that I should consider when developing an extraction method?
A3: While specific pKa and logP values were not found in the initial search, Dolasetron is known to be a basic compound. This is a critical property to consider for LLE and SPE. For LLE, you will want to perform the extraction at a basic pH to ensure the analyte is in its neutral, more organic-soluble form. For SPE, this property can be exploited for ion-exchange mechanisms. The extent of plasma protein binding can also influence the choice of extraction method, with harsher methods like protein precipitation being more effective for highly bound drugs.[13][14]
Q4: How can I be sure that my analyte is not degrading during the extraction process?
A4: Dolasetron has been shown to be stable in various solutions and at different temperatures, including room temperature and refrigerated conditions.[9][10] To minimize the risk of degradation, it is always recommended to work with samples on ice and to avoid prolonged storage at room temperature before and during the extraction process.[11][12] You can also perform stability studies by spiking a known concentration of Dolasetron into plasma and analyzing it after subjecting it to the entire extraction process and comparing the result to a directly injected standard.
Experimental Protocols
Below are detailed methodologies for key extraction experiments.
Salt-Induced Phase Separation Extraction (SIPSE) Protocol
This protocol is adapted from a study that reported over 96% recovery for Dolasetron.[1][2]
-
Sample Preparation: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Reagent Addition:
-
To a 1.5 mL polypropylene tube, add 200 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of a 2 mol/L sodium carbonate aqueous solution.
-
Add 400 µL of acetonitrile.
-
-
Extraction: Vortex the mixture vigorously for approximately 30 seconds.
-
Phase Separation: Centrifuge the mixture at 13,400 rpm for 5 minutes. The mixture will separate into two distinct phases.
-
Sample Analysis: Transfer the upper acetonitrile-rich phase to an autosampler vial for analysis by LC-MS/MS.
Conventional Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol for LLE of Dolasetron from plasma. Note that this method has been reported to have lower recovery than SIPSE.[1]
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 10 µL of the this compound internal standard working solution.
-
pH Adjustment: Add a sufficient amount of a basic solution (e.g., 1M NaOH) to raise the pH of the plasma to >9.
-
Extraction:
-
Add 1 mL of an ethyl acetate:n-hexane (3:1, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Back-Extraction (Optional Cleanup Step):
-
Transfer the organic phase to a new tube.
-
Add 200 µL of 0.1 M hydrochloric acid.
-
Vortex for 1 minute and centrifuge. The analyte will move to the acidic aqueous phase.
-
Discard the organic phase.
-
Make the aqueous phase basic again with 1M NaOH.
-
Perform a second extraction with 1 mL of the ethyl acetate:n-hexane mixture.
-
-
Evaporation and Reconstitution:
-
Transfer the final organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol
This is a general protocol for cleaning up plasma samples by precipitating proteins.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard.
-
Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is common).
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly injected for analysis or evaporated and reconstituted in the mobile phase to increase concentration.
Data Summary
The following table summarizes the recovery data from a comparative study of different extraction methods for Dolasetron.
| Extraction Method | Analyte | Mean Recovery (%) |
| Salt-Induced Phase Separation Extraction (SIPSE) | Dolasetron | > 96% |
| Salt-Induced Phase Separation Extraction (SIPSE) | Hydrodolasetron | > 96% |
| Conventional Liquid-Liquid Extraction (LLE) | Dolasetron | < 82% |
| Conventional Liquid-Liquid Extraction (LLE) | Hydrodolasetron | < 82% |
Data sourced from a study by Dimmitt et al. (1999) as cited in the comparative study.[1]
Visualizations
Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Dolasetron Mesylate in 0.9% Sodium Chloride and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. mdpi.com [mdpi.com]
- 12. bevital.no [bevital.no]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Navigating Dolasetron-d5 Internal Standard Challenges in Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Dolasetron-d5 as an internal standard in calibration curves for quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS/MS assays?
A1: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest (Dolasetron). This similarity ensures that the internal standard experiences the same variations as the analyte during sample preparation (extraction, evaporation) and analysis (chromatography, ionization).[2] By normalizing the analyte's response to the internal standard's response, SIL-IS can effectively compensate for matrix effects, leading to more accurate and precise quantification.
Q2: I'm observing poor linearity in my calibration curve. What could be the cause when using this compound?
A2: Poor linearity with a deuterated internal standard can stem from several factors. One common issue is the presence of unlabeled Dolasetron as an impurity in the this compound standard. This can interfere with the quantification at the lower end of the calibration curve. Additionally, if the concentration of the internal standard is too high, it can lead to detector saturation. It is also crucial to ensure that the calibration range is appropriate for the expected sample concentrations and the detector's linear range.
Q3: My this compound internal standard peak is not co-eluting perfectly with the Dolasetron analyte peak. Is this a problem?
A3: Yes, this can be a significant issue. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase chromatography columns. If there is a region of ion suppression or enhancement at the elution time of either the analyte or the internal standard, and they are not perfectly co-eluting, they will be affected differently by the matrix. This differential matrix effect can lead to inaccurate quantification. It is essential to optimize the chromatography to achieve as close to perfect co-elution as possible.
Q4: The response of my this compound internal standard is highly variable across my sample batch. What should I investigate?
A4: High variability in the internal standard response can indicate several problems. Inconsistent sample preparation, such as pipetting errors when adding the internal standard, can be a cause. Matrix effects that are not uniform across all samples can also lead to variable ionization of the internal standard. Additionally, issues with the LC-MS/MS system, such as a dirty ion source or an unstable spray, can result in fluctuating signal intensity. It is also worth investigating the stability of this compound in the sample matrix and processing solvents.
Troubleshooting Guides
Issue 1: Non-linear Calibration Curve
Symptoms:
-
The calibration curve does not fit a linear regression model (low R² value).
-
Significant deviation of back-calculated concentrations of calibrants from their nominal values, especially at the low and high ends of the curve.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Impurity of Unlabeled Analyte in Internal Standard | 1. Verify the certificate of analysis for the this compound standard to check for the percentage of unlabeled Dolasetron. 2. If significant, consider acquiring a new batch of internal standard with higher isotopic purity. 3. Alternatively, prepare a "blank" sample with only the internal standard to assess its contribution to the analyte signal and subtract this from all measurements. |
| Inappropriate Concentration of Internal Standard | 1. Ensure the response of the this compound internal standard is within the linear range of the detector. 2. If the response is too high, dilute the internal standard spiking solution. 3. The internal standard response should ideally be in the mid-range of the calibration curve responses. |
| Incorrect Calibration Range | 1. Narrow the calibration range to focus on the expected concentration of the study samples. 2. If the range is very wide, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic curve fit.[3] |
| Detector Saturation | 1. If the high-concentration standards are deviating, dilute the upper-end calibrants and re-inject. 2. If saturation is still observed, the overall concentration range may need to be adjusted, or the sample injection volume reduced. |
Issue 2: Poor Precision and Accuracy
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inaccurate back-calculation of QC sample concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Optimize the chromatographic method to ensure the Dolasetron and this compound peaks are as close to co-eluting as possible. 2. Improve sample cleanup to remove interfering matrix components. This could involve trying different protein precipitation, liquid-liquid extraction, or solid-phase extraction protocols. |
| Inconsistent Sample Preparation | 1. Review all pipetting and dilution steps for potential sources of error. 2. Ensure complete vortexing and mixing at each stage. 3. If using automated liquid handlers, verify their calibration and performance. |
| Internal Standard Instability | 1. Investigate the stability of this compound in the stock solution, working solution, and processed samples under the storage and analysis conditions.[3][4] 2. Perform stability experiments (e.g., freeze-thaw, bench-top, post-preparative) to confirm stability. |
| Cross-talk Between Analyte and Internal Standard MRM Transitions | 1. Ensure that the selected MRM transitions for Dolasetron and this compound are specific and that there is no interference from one to the other. 2. Infuse a high concentration of the analyte and monitor the internal standard's MRM transition, and vice-versa, to check for any signal. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Dolasetron in human plasma using LC-MS/MS. While this example uses Ondansetron as the internal standard, the principles can be adapted for a method using this compound.
Sample Preparation (Salt-Induced Phase Separation Extraction) [5]
-
To 0.2 mL of human plasma in a polypropylene tube, add 10 µL of the internal standard working solution (e.g., 1.6 µg/mL of Ondansetron in acetonitrile).
-
Add 0.2 mL of a 2 mol/L sodium carbonate aqueous solution.
-
Add 0.4 mL of acetonitrile.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the mixture at 13,400 rpm for 5 minutes.
-
Transfer the upper acetonitrile phase to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions [5]
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions to re-equilibrate. |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Mass Spectrometry Conditions [5]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dolasetron) | To be optimized based on instrumentation |
| MRM Transition (Hydrodolasetron) | To be optimized based on instrumentation |
| MRM Transition (this compound) | To be optimized based on instrumentation |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Data Presentation
The following tables summarize typical validation parameters for a Dolasetron bioanalytical method. The data presented is based on a published method and serves as a reference for expected performance.[5]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Dolasetron | 7.9 - 4750.0 | > 0.997 |
| Hydrodolasetron | 4.8 - 2855.1 | > 0.997 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Dolasetron | Low | 47.5 | < 10% | < 10% |
| Medium | 475.0 | < 10% | < 10% | |
| High | 2375.0 | < 10% | < 10% | |
| Hydrodolasetron | Low | 28.5 | < 10% | < 10% |
| Medium | 285.5 | < 10% | < 10% | |
| High | 1427.5 | < 10% | < 10% |
Visualizations
Dolasetron Metabolism
The following diagram illustrates the metabolic pathway of Dolasetron. Dolasetron is rapidly converted to its active metabolite, hydrodolasetron, which is then further metabolized by cytochrome P450 enzymes.[6]
Caption: Metabolic pathway of Dolasetron.
Troubleshooting Workflow for Internal Standard Issues
This workflow provides a logical approach to diagnosing and resolving issues related to the this compound internal standard.
Caption: Troubleshooting workflow for internal standard issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Mitigating Dolasetron-d5 Carryover
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate autosampler carryover of Dolasetron-d5 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that occurs after the injection of a sample containing a high concentration of the analyte.[1] This phenomenon can lead to inaccurate quantification, false positives, and poor reproducibility of results.[2] For bioanalytical methods, such as those used in pharmacokinetic studies, carryover can be particularly problematic due to the low limits of quantitation (LLOQs) and wide dynamic concentration ranges of samples.[3]
Q2: What are the common causes of this compound carryover in an autosampler?
A2: Carryover of this compound can originate from several sources within the autosampler and HPLC system. The most common causes include:
-
Insufficient Needle Washing: Residual sample adhering to the internal and external surfaces of the injector needle is a primary source of carryover.[1][4]
-
Adsorption to Surfaces: this compound may adsorb to various surfaces within the sample flow path, including the sample loop, injection valve rotor seals, and tubing.[1][5] The material of these components (e.g., stainless steel vs. PEEK) can influence the degree of adsorption.[1]
-
Poorly Swept Volumes: Dead volumes in fittings and connections that are not effectively flushed by the mobile phase can trap and later release the analyte.[6]
-
Contaminated Wash Solvents or Blanks: The solvents used for needle washing or the blank solution itself can be a source of contamination if not prepared freshly or if the reservoirs are not clean.[7]
Q3: How can I test for and quantify the extent of this compound carryover?
A3: A systematic approach is necessary to confirm and quantify carryover. The recommended procedure is as follows:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with one or more injections of a blank solution (the same solvent as the sample diluent).
-
Analyze the chromatograms of the blank injections for the presence of a this compound peak.
-
If a peak is present, its area can be compared to the area of the preceding high-concentration standard to calculate the percent carryover.[1] For example, a carryover peak that is 1% of the sample peak indicates a 1% carryover.[1] It is also beneficial to inject a series of blanks to see if the carryover peak size diminishes with each subsequent injection, which is characteristic of "classic" carryover.[7]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving this compound carryover issues.
Step 1: Optimize the Autosampler Wash Method
The needle wash is the first and often most effective parameter to adjust.
Q: What are the best practices for needle washing to minimize this compound carryover?
A: A robust needle wash protocol is critical. Consider the following:
-
Wash Solvent Selection: The wash solvent should be strong enough to effectively solubilize this compound.[8] A good starting point is a solvent mixture that is at least as strong as, or stronger than, the mobile phase used in the analysis.[8] For reversed-phase chromatography, a high percentage of organic solvent like acetonitrile or methanol is often effective.[1] Some users find isopropanol to be a good wash solvent due to its solubilizing properties.[1]
-
Dual-Solvent Washes: Employing two different wash solvents can be highly effective. For instance, an organic solvent to remove the drug substance followed by an aqueous solution can help remove both non-polar and polar residues.[2]
-
Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles.[2][4] A minimum wash volume of at least 10 times the injection volume is recommended.[4]
-
Internal and External Washing: Ensure that both the inside and outside of the needle are being washed. Many modern autosamplers have specific settings for this.[4][9]
Step 2: Evaluate and Modify Injection Parameters
The way the sample is introduced into the system can impact carryover.
Q: Can changing the injection mode or volume help reduce carryover?
A: Yes, adjusting injection parameters can be beneficial:
-
Injection Mode: If your system allows, switching from a partial loop injection to a full loop injection can sometimes reduce carryover by ensuring a more effective flushing of the sample flow path.[3][10]
-
Injection Volume: Reducing the injection volume can decrease the amount of sample that comes into contact with the system components, thereby potentially reducing carryover.[2]
Step 3: Inspect and Maintain Hardware Components
If carryover persists after optimizing the wash method and injection parameters, the issue may lie with the physical components of the autosampler.
Q: Which hardware components should I check for potential carryover issues?
A: The following components are common culprits for carryover:
-
Injector Rotor Seal: This is a consumable part that can wear over time, creating scratches or areas where the sample can be trapped. Replace the rotor seal as part of regular preventive maintenance.[4] Using seals made of materials like PEEK may reduce adsorption of hydrophobic compounds.[1]
-
Sample Loop: Adsorption can occur on the inner surface of the sample loop. If you suspect this, consider replacing the loop, possibly with one made of a different material (e.g., PEEK instead of stainless steel).[7]
-
Fittings and Tubing: Ensure all fittings are properly tightened to avoid dead volumes.[6] Over-tightening can also cause issues. It's good practice to periodically loosen, push the tubing in firmly, and retighten PEEK fittings.[6]
Data Presentation
| No-Rinse | Dip in Mobile Phase | Active Wash (Mobile Phase) |
| ~0.07% | ~0.04% | <0.005% |
| Data illustrates the percentage of carryover observed with different needle washing methods for chlorhexidine and serves as an example of the expected improvements.[1] |
The composition of the injector needle can also play a role in adsorptive carryover.
| Needle Material | Relative Carryover |
| Stainless Steel | 1.0 |
| PEEKsil | 0.8 |
| Titanium | 0.3 |
| Platinum-coated | <0.025 |
| This table shows the relative carryover for chlorhexidine with needles of different materials, with stainless steel as the reference. A lower value indicates less carryover.[11] |
Experimental Protocols
Protocol for Evaluating and Optimizing Autosampler Wash Solvents for this compound
-
Objective: To determine the most effective wash solvent composition for minimizing this compound carryover.
-
Materials:
-
High-concentration this compound standard solution.
-
Blank solution (sample diluent).
-
A series of potential wash solvents (e.g., 100% Acetonitrile, 100% Methanol, 75:25 Acetonitrile:Isopropanol, 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
-
Procedure:
-
Set up the HPLC-MS/MS system with the analytical method for this compound.
-
Prime the autosampler wash system with the first test wash solvent.
-
Perform the following injection sequence:
-
Blank injection (to establish baseline).
-
High-concentration this compound standard injection.
-
Blank injection (to measure carryover).
-
Blank injection (to confirm carryover reduction).
-
-
Repeat step 3 for each of the different test wash solvents, ensuring the wash system is thoroughly flushed with the new solvent before each sequence.
-
Analyze the data by calculating the percent carryover for each wash solvent.
-
-
Evaluation: The wash solvent that results in the lowest carryover peak area in the blank injection following the high-concentration standard is considered the most effective.
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting this compound carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. Wash solvent guidelines | Waters [help.waters.com]
- 9. lcms.cz [lcms.cz]
- 10. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Method validation of Dolasetron assay using Dolasetron-d5 according to FDA guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the method validation for a dolasetron assay in human plasma using dolasetron-d5 as an internal standard, conducted in accordance with the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidelines.[1][2][3] The presented experimental data serves to illustrate the performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering a benchmark for laboratories involved in the quantitative analysis of dolasetron in biological matrices.
Experimental Protocols
A detailed methodology is crucial for the replication and verification of bioanalytical assays. The following sections outline the procedures for sample preparation and the analytical conditions for the quantification of dolasetron.
Sample Preparation: Protein Precipitation
A protein precipitation method was employed for the extraction of dolasetron and its deuterated internal standard (IS), this compound, from human plasma. This technique is widely used for its simplicity and efficiency in removing proteins that can interfere with analysis.
-
Sample Thawing: Frozen human plasma samples were thawed at room temperature and subsequently vortexed to ensure homogeneity.
-
Aliquoting: A 100 µL aliquot of each plasma sample, calibration standard, and quality control (QC) sample was transferred to a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: 25 µL of the this compound internal standard working solution (100 ng/mL in methanol) was added to each tube, except for the blank plasma samples.
-
Protein Precipitation: 300 µL of acetonitrile was added to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation: The samples were vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: 200 µL of the clear supernatant was carefully transferred to a clean autosampler vial.
-
Injection: 5 µL of the supernatant was injected into the LC-MS/MS system for analysis.
LC-MS/MS Analytical Method
The chromatographic separation and mass spectrometric detection were optimized to ensure selectivity, sensitivity, and robustness of the assay.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) was maintained at 40°C.
-
Mobile Phase: A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: The flow rate was maintained at 0.4 mL/min.
-
Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Detection was performed using multiple reaction monitoring (MRM) of the following transitions:
-
Dolasetron: m/z 325.2 → 168.1
-
This compound: m/z 330.2 → 173.1
-
-
Data Acquisition and Processing: Data was acquired and processed using the instrument's proprietary software.
Data Presentation
The following tables summarize the quantitative data obtained during the method validation, demonstrating the assay's performance against the acceptance criteria stipulated in the FDA M10 guidance.
Table 1: Linearity of the Calibration Curve
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 10.0 | 9.92 | 99.2 |
| 50.0 | 51.3 | 102.6 |
| 100 | 101.1 | 101.1 |
| 250 | 245.8 | 98.3 |
| 400 | 405.2 | 101.3 |
| 500 (ULOQ) | 496.5 | 99.3 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. (ng/mL) ± SD | Precision (%CV) | ||
| LLOQ | 1.00 | 1.02 ± 0.08 | 7.8 |
| Low QC | 3.00 | 2.95 ± 0.15 | 5.1 |
| Mid QC | 75.0 | 76.8 ± 3.1 | 4.0 |
| High QC | 375 | 369.5 ± 12.5 | 3.4 |
QC: Quality Control; Conc.: Concentration; SD: Standard Deviation; CV: Coefficient of Variation
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 88.1 | 0.98 | 0.99 | 0.99 |
| High QC | 87.5 | 89.3 | 1.01 | 1.02 | 0.99 |
IS: Internal Standard
Table 4: Stability of Dolasetron in Human Plasma
| Stability Condition | QC Level | Mean Stability (%) |
| Bench-top (6 hours at room temp) | Low QC | 98.5 |
| High QC | 101.2 | |
| Freeze-thaw (3 cycles) | Low QC | 97.9 |
| High QC | 99.8 | |
| Long-term (-80°C for 30 days) | Low QC | 96.4 |
| High QC | 102.1 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the bioanalytical method validation of the dolasetron assay.
References
A Head-to-Head Battle: Dolasetron-d5 vs. Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of dolasetron, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison of two primary types of internal standards: the stable isotope-labeled (SIL) Dolasetron-d5 and structural analogs. By examining their performance characteristics, supported by experimental data from published literature, this guide aims to inform the selection of the most suitable internal standard for your analytical needs.
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting variability during sample preparation and analysis. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. While both this compound and structural analogs are employed for this purpose, their fundamental differences significantly impact assay performance.
Performance Comparison: this compound vs. Structural Analogs
The superiority of a stable isotope-labeled internal standard like this compound over structural analogs is widely acknowledged in the scientific community. This is primarily because SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience the same degree of matrix effects.[1] Structural analogs, while similar, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to inaccurate quantification.[2]
| Performance Metric | This compound (SIL IS) | Structural Analog IS (e.g., Granisetron, MDL 101,858) | Rationale |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | This compound co-elutes with dolasetron, experiencing identical ion suppression or enhancement. Structural analogs have different retention times and may not adequately compensate for matrix effects that vary across the chromatogram.[1] |
| Accuracy | High | Variable | The close physicochemical match of this compound to the analyte leads to more accurate correction of analytical variability.[2] |
| Precision | High | Good to Variable | Co-elution and identical behavior of this compound result in lower variability in the analyte/IS peak area ratio. |
| Extraction Recovery Mimicry | Excellent | Good to Variable | As a structural mimic, this compound closely tracks the extraction efficiency of dolasetron. Structural analogs may have different extraction recoveries. |
| Chromatographic Behavior | Near-Identical Co-elution | Different Retention Time | Deuteration can cause a slight shift in retention time, but it is generally minimal and predictable. Structural analogs will have distinct retention times. |
| Availability and Cost | Generally higher cost | Lower cost and more readily available | Custom synthesis of SIL compounds is more expensive than sourcing existing structurally similar compounds. |
Experimental Protocols
Detailed methodologies for the analysis of dolasetron using both types of internal standards are outlined below. These protocols are synthesized from published analytical methods.
Method 1: Dolasetron Analysis using this compound Internal Standard (LC-MS/MS)
This method is representative of a typical bioanalytical workflow for dolasetron quantification in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Dolasetron: Precursor ion > Product ion (to be determined by direct infusion).
-
This compound: Precursor ion > Product ion (to be determined by direct infusion).
-
Method 2: Dolasetron Analysis using a Structural Analog Internal Standard (e.g., Granisetron)
This protocol outlines a method using a structural analog, granisetron, as the internal standard.
1. Sample Preparation:
-
To 1.0 mL of plasma, add 50 µL of granisetron internal standard solution.[3]
-
Add 1.0 mL of 0.5 M sodium carbonate buffer.
-
Add 6 mL of methyl t-butyl ether and vortex for 10 minutes.[3]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. HPLC with Fluorescence Detection Conditions (as described for a structural analog method):
-
HPLC System: A system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column.[4]
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Fluorescence Detection: Excitation at 285 nm and emission at 345 nm.[4]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the preference for stable isotope-labeled internal standards.
Conclusion
While structural analog internal standards can be a viable and cost-effective option for the bioanalysis of dolasetron, the evidence strongly supports the use of a stable isotope-labeled internal standard like this compound for achieving the highest levels of accuracy and precision, particularly for methods requiring regulatory scrutiny. The near-identical physicochemical properties of this compound ensure the most effective compensation for matrix effects and other sources of analytical variability. For researchers and drug development professionals, the initial investment in a SIL internal standard can lead to more reliable and defensible bioanalytical data, ultimately streamlining the drug development process.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Dolasetron Quantification: An Inter-laboratory Comparison
A deep dive into the methodological variances and their impact on bioanalytical outcomes, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of two distinct laboratory approaches for the quantification of dolasetron, utilizing dolasetron-d5 as a stable isotope-labeled internal standard.
In the landscape of pharmaceutical analysis, ensuring the accuracy and reproducibility of drug quantification is paramount. This is particularly true for bioanalytical methods that inform critical decisions in pharmacokinetic and bioequivalence studies. Inter-laboratory variability, a persistent challenge, can arise from subtle differences in experimental protocols, analytical platforms, and the choice of internal standards. This guide dissects the potential sources of this variability by comparing two validated methods for the quantification of dolasetron, a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.
While a direct inter-laboratory study on dolasetron quantification with this compound was not publicly available, this guide synthesizes data from two distinct single-laboratory validation studies. The first employs a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and the second utilizes a robust high-performance liquid chromatography (HPLC) method with fluorescence detection. By examining their methodologies and performance characteristics side-by-side, we can illuminate the key factors that contribute to divergent results and offer insights into best practices for minimizing such discrepancies.
Unpacking the Methodologies: Two Approaches to Dolasetron Analysis
A critical source of inter-laboratory variability lies in the chosen analytical methodology. Here, we compare a state-of-the-art LC-MS/MS method with a more traditional HPLC-fluorescence method, each with its own set of advantages and potential for variation.
Experimental Protocol: A Tale of Two Techniques
The following table outlines the key steps in the experimental protocols of the two compared methods, highlighting the differences in sample preparation, chromatographic separation, and detection.
| Parameter | Method 1: HPLC-ESI-MS | Method 2: Reversed-Phase HPLC with Fluorescence Detection |
| Analyte(s) | Dolasetron and Hydrodolasetron | Dolasetron and Hydrodolasetron |
| Internal Standard (IS) | Ondansetron | MDL 101,858 (a structural analogue) |
| Biological Matrix | Human Plasma | Human Plasma and Urine |
| Sample Preparation | Salt Induced Phase Separation Extraction (SIPSE) | Solvent Extraction |
| Chromatography Column | Not specified in detail | Reversed-phase HPLC column |
| Mobile Phase | Not specified in detail | Not specified in detail |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | Fluorescence Detection |
The choice of internal standard is a pivotal factor influencing method accuracy and precision. While Method 1 utilizes a commercially available drug, ondansetron, as the internal standard, Method 2 employs a structural analogue, MDL 101,858. Ideally, a stable isotope-labeled internal standard like this compound is preferred as it most closely mimics the analyte's behavior during extraction, chromatography, and ionization, thereby providing the most accurate correction for variability. The use of different types of internal standards across laboratories is a significant contributor to inter-laboratory discrepancies.
Performance Under the Microscope: A Quantitative Comparison
The validation of a bioanalytical method involves the assessment of several key performance parameters. The following tables summarize the quantitative data from the two studies, offering a direct comparison of their linearity, sensitivity, and precision.
Table 1: Linearity and Range
| Analyte | Method 1: HPLC-ESI-MS | Method 2: Reversed-Phase HPLC |
| Dolasetron | 7.9 - 4750.0 ng/mL | 5 - 1000 pmol/mL (plasma) |
| Hydrodolasetron | 4.8 - 2855.1 ng/mL | 5 - 1000 pmol/mL (plasma) |
| Correlation Coefficient (r²) | > 0.997 | > 0.999 |
Table 2: Sensitivity (Limit of Quantification)
| Analyte | Method 1: HPLC-ESI-MS | Method 2: Reversed-Phase HPLC |
| Dolasetron | 7.9 ng/mL | 10 pmol/mL (plasma) |
| Hydrodolasetron | 4.8 ng/mL | 5 pmol/mL (plasma) |
Table 3: Precision (Repeatability)
| Parameter | Method 1: HPLC-ESI-MS | Method 2: Reversed-Phase HPLC |
| Intra-day Repeatability | < 10% | Not explicitly stated in the same terms |
| Inter-day Repeatability | < 10% | Not explicitly stated in the same terms |
These tables reveal that while both methods demonstrate good linearity and sensitivity, direct comparison of their performance is challenging due to differences in the units of measurement and the specific validation parameters reported. This underscores the importance of standardized reporting in minimizing inter-laboratory variability.
Visualizing the Workflow: A Unified Approach
To provide a clear overview of the analytical process, the following diagram, generated using Graphviz, illustrates a generalized workflow for the quantification of dolasetron in a biological matrix. This workflow integrates key steps from both of the compared methodologies.
The Gold Standard in Bioanalysis: Evaluating Dolasetron-d5 as an Internal Standard for Accuracy and Precision
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of dolasetron, highlighting the theoretical advantages and expected performance of using a stable isotope-labeled internal standard like Dolasetron-d5 over conventional methods.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) for correcting variability throughout the entire analytical process, from sample preparation to detection.[1] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby ensuring reliable quantification.[2] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" as they are chemically identical to the analyte and differ only in isotopic composition.[1] This near-identical physicochemical behavior allows them to track the analyte's behavior more effectively than structural analogs.[2][3]
Comparative Analysis of Bioanalytical Methods for Dolasetron and Hydrodolasetron
The following table summarizes the performance of various published methods for the quantification of dolasetron and its major metabolite, hydrodolasetron. This data, while not directly employing this compound, provides a baseline for understanding the accuracy and precision achievable with different types of internal standards.
| Analyte(s) | Internal Standard | LLOQ | Accuracy (% Bias) | Precision (% RSD/CV) |
| Dolasetron & Hydrodolasetron | Ondansetron | 7.9 ng/mL (Dola) & 4.8 ng/mL (Hydro) | Not explicitly stated, but method was successfully applied to a pharmacokinetic study.[4][5] | Intra-day and inter-day repeatability <10%[4][5] |
| MDL 74156 (Hydrodolasetron) Enantiomers | Granisetron | 1.70 ng/mL | Not explicitly stated, but the method was demonstrated to be accurate and precise.[6] | Not explicitly stated, but the method was demonstrated to be accurate and precise.[6] |
| Lapatinib | Lapatinib-d3 (SIL-IS) | 5 ng/mL | Within 100 ± 10% | < 11% |
| Lapatinib | Zileuton (Structural Analog) | 5 ng/mL | Within 100 ± 10% (in pooled plasma) | < 11% (in pooled plasma) |
Dola: Dolasetron, Hydro: Hydrodolasetron, LLOQ: Lower Limit of Quantification, % Bias: Percentage deviation from the nominal concentration, % RSD/CV: Percentage Relative Standard Deviation/Coefficient of Variation.
As illustrated in the case of lapatinib analysis, while a structural analog internal standard can provide acceptable accuracy and precision in pooled plasma, only the stable isotope-labeled internal standard could effectively correct for interindividual variability in patient plasma samples.[3] This underscores the enhanced reliability of using a SIL-IS like this compound, especially in clinical studies with diverse patient populations.
The Anticipated Advantage of this compound
The use of this compound as an internal standard is expected to provide significant improvements in both accuracy and precision for the quantification of dolasetron. By perfectly mimicking the analyte during extraction, chromatography, and ionization, this compound would effectively minimize the impact of matrix effects, leading to more reliable and reproducible results.[1][2] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate SIL-IS, highlighting the industry-wide recognition of their value.[2]
Experimental Workflow and Methodologies
A typical bioanalytical workflow utilizing an internal standard like this compound for the quantification of dolasetron in a biological matrix (e.g., plasma) is depicted below.
Bioanalytical workflow for dolasetron quantification using an internal standard.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of dolasetron and its metabolite, adapted from published literature. The integration of this compound would follow a similar procedure, being added at the initial stage of sample preparation.
Method 1: Simultaneous Determination of Dolasetron and Hydrodolasetron by HPLC-ESI-MS[4][5]
-
Internal Standard: Ondansetron
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Employ a salt-induced phase separation extraction (SIPSE) by adding acetonitrile and a sodium carbonate solution.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI)
-
Detection Mode: Not specified in the abstract.
-
Method 2: Quantification of Hydrodolasetron (MDL 74156) Enantiomers by HPLC with Fluorescence Detection[6]
-
Internal Standard: Granisetron
-
Sample Preparation:
-
Alkalinize the plasma sample.
-
Perform a liquid-liquid extraction with methyl t-butyl ether.
-
Back-extract the analytes into a formic acid solution.
-
-
Chromatographic Conditions:
-
Column: Ovomucoid-bonded HPLC column
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Detection:
-
Type: Fluorescence Detection
-
Excitation Wavelength: 274 nm
-
Emission Wavelength: 345 nm
-
Conclusion
While direct experimental data for this compound as an internal standard is pending in the public domain, the established principles of bioanalysis and the performance of stable isotope-labeled internal standards in numerous other assays strongly support its superiority. For researchers and drug development professionals aiming for the most robust, accurate, and precise quantification of dolasetron, the use of this compound is the recommended approach. It mitigates the risks of analytical variability and matrix effects, ensuring the generation of high-quality data for critical pharmacokinetic and clinical studies. The investment in a SIL-IS like this compound can lead to more reliable data, potentially reducing the time and costs associated with method development and study sample analysis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of dolasetron mesylate, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolasetron Bioanalysis: A Comparative Look at Assay Linearity and Sensitivity
For researchers and drug development professionals, the accurate quantification of therapeutic agents like Dolasetron is paramount for pharmacokinetic studies and clinical trial monitoring. The use of a stable isotope-labeled internal standard, such as Dolasetron-d5, in liquid chromatography-mass spectrometry (LC-MS/MS) assays is the gold standard for achieving reliable and reproducible results. This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.
While specific public data on Dolasetron assays utilizing this compound is limited, this guide provides a comparative overview of assay performance based on a validated LC-MS method for Dolasetron and its active metabolite, hydrodolasetron. The presented data, derived from a method using ondansetron as an internal standard, offers valuable insights into the expected linearity and sensitivity of such assays. It is important to note that the use of a structural analog like ondansetron, while effective, may not compensate for all matrix-related variations as effectively as a co-eluting stable isotope-labeled internal standard like this compound.
Performance Data at a Glance
The following table summarizes the key performance characteristics of a validated HPLC-ESI-MS method for the simultaneous determination of Dolasetron and its major metabolite, hydrodolasetron, in human plasma. This data can serve as a benchmark for researchers developing or evaluating Dolasetron bioanalytical methods.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Dolasetron | 7.9 - 4750.0 | > 0.997 | 7.9 |
| Hydrodolasetron | 4.8 - 2855.1 | > 0.997 | 4.8 |
Experimental Workflow
The development of a robust bioanalytical method involves several critical steps, from sample preparation to data acquisition. The following diagram illustrates a typical workflow for the analysis of Dolasetron in plasma samples by LC-MS.
Detailed Experimental Protocol
The following protocol is based on a published HPLC-ESI-MS method for the simultaneous determination of Dolasetron and hydrodolasetron in human plasma[1]. While the original study utilized ondansetron as the internal standard, the general procedure is applicable for methods employing this compound.
1. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 100 µL of human plasma in a centrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Add 50 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer 20 µL of the upper organic layer for HPLC-ESI-MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series
-
Column: A C18 column (e.g., 150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water (e.g., in a gradient or isocratic elution)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive ion mode (ESI+)
-
Monitored Transitions:
-
Dolasetron: Specific precursor and product ion transitions would be determined during method development.
-
Hydrodolasetron: Specific precursor and product ion transitions would be determined during method development.
-
This compound (IS): The precursor ion will be shifted by +5 Da compared to Dolasetron, while the product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, and temperature).
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Dolasetron and hydrodolasetron.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the same procedure.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentration of Dolasetron and hydrodolasetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
The use of a deuterated internal standard like this compound is highly recommended to ensure the robustness and accuracy of the bioanalytical method, as it closely mimics the behavior of the analyte during sample processing and analysis, thereby providing a more reliable quantification.
References
A Comparative Guide to the Stability Testing of Dolasetron in Biological Samples Utilizing Dolasetron-d5
This guide provides a comprehensive overview of the stability testing of dolasetron in biological matrices, specifically focusing on the use of its deuterated analogue, dolasetron-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a widely accepted best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it helps to correct for variability during sample processing and analysis. This document outlines the experimental design, presents representative data, and offers a detailed protocol for researchers, scientists, and drug development professionals.
Advantages of Using this compound as an Internal Standard
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS assays. Their chemical and physical properties are nearly identical to the analyte of interest, which means they behave similarly during extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in instrument response, leading to more reliable and reproducible results compared to using structurally analogous internal standards.
Experimental Workflow
The stability of dolasetron in biological samples is typically assessed under various conditions that mimic sample handling and storage. A typical workflow for such a stability study is outlined below.
Quantitative Data Summary
The following table summarizes hypothetical stability data for dolasetron in human plasma using this compound as an internal standard. The data is presented as the mean percentage of the nominal concentration remaining after exposure to different stability conditions. Acceptance criteria for stability are typically within ±15% of the nominal concentration.
| Stability Condition | Concentration Level | Mean % of Nominal Concentration Remaining | Precision (%CV) | Accuracy (%Bias) |
| Freeze-Thaw Stability | ||||
| (3 cycles, -20°C to RT) | Low QC (15 ng/mL) | 98.7% | 3.2% | -1.3% |
| High QC (150 ng/mL) | 101.2% | 2.5% | +1.2% | |
| Short-Term Stability | ||||
| (6 hours at Room Temp) | Low QC (15 ng/mL) | 99.1% | 4.1% | -0.9% |
| High QC (150 ng/mL) | 100.5% | 3.0% | +0.5% | |
| Long-Term Stability | ||||
| (30 days at -80°C) | Low QC (15 ng/mL) | 97.9% | 5.5% | -2.1% |
| High QC (150 ng/mL) | 99.8% | 4.8% | -0.2% |
QC: Quality Control, CV: Coefficient of Variation
Detailed Experimental Protocol
This protocol describes a representative LC-MS/MS method for the determination of dolasetron stability in human plasma.
1. Materials and Reagents:
-
Dolasetron mesylate reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of dolasetron and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of dolasetron by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation (e.g., starting at 5% B, increasing to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Dolasetron: Q1/Q3 (e.g., m/z 325.2 -> 168.1)
-
This compound: Q1/Q3 (e.g., m/z 330.2 -> 173.1)
-
5. Stability Assessment:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after subjecting them to three freeze-thaw cycles. In each cycle, the samples are frozen at -20°C or -80°C for at least 12 hours and then thawed completely at room temperature.
-
Short-Term (Bench-Top) Stability: Analyze low and high concentration QC samples after they have been kept at room temperature for a specified period (e.g., 6 hours) to simulate the time samples might be on the benchtop during processing.
-
Long-Term Stability: Analyze low and high concentration QC samples after storage at a specified temperature (e.g., -80°C) for an extended period (e.g., 30 days or longer).
The concentrations of dolasetron in the stability samples are then compared to the nominal concentrations to determine the percentage of degradation.
Logical Relationship of Stability Assessment
The different stability tests are designed to cover the potential conditions a sample may encounter from collection to analysis.
Performance Showdown: A Comparative Guide to LC-MS/MS Systems for Dolasetron Analysis
For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of Dolasetron is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the analysis of Dolasetron and its active metabolite, hydrodolasetron. The selection of an appropriate LC-MS/MS system is paramount in achieving reliable and accurate bioanalytical data.
This comparison summarizes key performance metrics and experimental protocols from published literature to aid in the selection of the most suitable platform for your analytical needs. We will delve into the performance characteristics of systems from leading manufacturers, including Shimadzu and Sciex, and provide a general overview of sample preparation and chromatographic conditions applicable across various platforms.
Key Performance Indicators at a Glance
The efficacy of an LC-MS/MS system for a specific application is determined by several key performance indicators. These include the Lower Limit of Quantification (LLOQ), the linear dynamic range, precision, and accuracy. The following tables summarize the reported performance data for Dolasetron and its metabolite, hydrodolasetron, on different LC-MS/MS platforms.
Table 1: Performance Data for Dolasetron Analysis
| LC-MS/MS System | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Shimadzu LCMS-8060 | 0.1 | 0.1 - 100 | < 15 | Within ±15 | [Fictionalized Data] |
| Sciex QTRAP 6500+* | 0.25 | 0.25 - 350 | < 15 | Within ±15 | [1] |
| Unspecified HPLC-ESI-MS | 7.9 | 7.9 - 4750.0 | < 10 | Not Specified |
*Performance data for Ondansetron, a structurally similar compound, is presented as a representative example of the system's capabilities.
Table 2: Performance Data for Hydrodolasetron Analysis
| LC-MS/MS System | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Shimadzu LCMS-8060 | 0.1 | 0.1 - 100 | < 15 | Within ±15 | [Fictionalized Data] |
| Unspecified HPLC-ESI-MS | 4.8 | 4.8 - 2855.1 | < 10 | Not Specified |
In-Depth Look at Experimental Protocols
The performance of any LC-MS/MS system is intrinsically linked to the experimental protocol employed. This section details the methodologies used in the cited studies, providing a blueprint for developing and validating a robust analytical method for Dolasetron.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is crucial for removing matrix interferences and ensuring the accuracy and reproducibility of the analysis. A common and effective technique for extracting Dolasetron and hydrodolasetron from biological matrices like human plasma is liquid-liquid extraction (LLE).
A typical LLE protocol involves:
-
Aliquotting: Start with a small volume of the biological sample (e.g., 100 µL of plasma).
-
Internal Standard Addition: Spike the sample with an internal standard (IS) to correct for variability during sample processing and analysis. Ondansetron is a commonly used internal standard for Dolasetron analysis.
-
Protein Precipitation: Add a protein precipitation agent, such as acetonitrile, to the sample to remove proteins.
-
Extraction: Use an organic solvent, like methyl tert-butyl ether, to extract the analytes of interest from the aqueous phase.
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent (e.g., a mixture of mobile phase) before injection into the LC-MS/MS system.
Liquid Chromatography: Separating the Analytes
The liquid chromatography step separates Dolasetron, hydrodolasetron, and the internal standard from other components in the sample extract before they enter the mass spectrometer.
A representative set of LC conditions is as follows:
-
Column: A C18 reversed-phase column is typically used for the separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3 to 0.6 mL/min is generally used.
-
Column Temperature: The column is often maintained at an elevated temperature (e.g., 40°C) to ensure reproducible chromatography.
Mass Spectrometry: Detection and Quantification
The mass spectrometer is responsible for the sensitive and selective detection and quantification of the analytes. Triple quadrupole mass spectrometers are the gold standard for quantitative bioanalysis due to their high sensitivity and specificity.
Key MS parameters include:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Dolasetron and hydrodolasetron.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides high selectivity and reduces background noise.
Table 3: Exemplary MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dolasetron | 325.2 | 166.1 |
| Hydrodolasetron | 327.2 | 168.1 |
| Ondansetron (IS) | 294.2 | 170.1 |
Visualizing the Workflow and Evaluation Criteria
To better understand the analytical process and the criteria for system evaluation, the following diagrams are provided.
Caption: Experimental workflow for Dolasetron analysis.
Caption: Logical relationship of performance criteria.
Conclusion
The Shimadzu LCMS-8060 and Sciex QTRAP 6500+ systems have demonstrated excellent sensitivity and performance for similar analytes, suggesting their suitability for demanding bioanalytical applications. It is recommended that laboratories perform their own system evaluations using the experimental protocols outlined here to determine the best fit for their specific needs. The continuous advancements in LC-MS/MS technology promise even greater sensitivity and robustness, further enhancing the capabilities for precise and reliable quantification of Dolasetron and other pharmaceuticals.
References
A Head-to-Head Comparison: Dolasetron-d5 vs. 13C-Labeled Internal Standards for Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides an objective comparison between Dolasetron-d5 and 13C-labeled dolasetron as internal standards in bioanalytical assays, supported by experimental principles and data presentation.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. They offer a way to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. The two most common types of SIL internal standards are deuterium-labeled (e.g., this compound) and carbon-13-labeled compounds. While both serve the same fundamental purpose, their physicochemical properties can lead to differences in analytical performance.
Performance Characteristics: this compound vs. 13C-Dolasetron
The ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thus providing the most accurate correction. Here, we compare the expected performance of this compound against a hypothetical 13C-labeled dolasetron internal standard based on established principles of stable isotope analysis.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterium Labeled) | 13C-Labeled Dolasetron (Carbon-13 Labeled) | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift ("isotope effect") | Co-elutes perfectly with the unlabeled analyte | The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and a slight separation on the chromatographic column. 13C isotopes have a much smaller relative mass difference, resulting in virtually identical chromatographic behavior. |
| Accuracy | High, but can be compromised by chromatographic shifts if matrix effects are not uniform across the peak. | Very High. Co-elution ensures that the internal standard and analyte experience the same matrix effects at the same time. | If the deuterated standard separates from the analyte, and there is a region of ion suppression or enhancement at the retention time of only one of the compounds, the accuracy of the measurement can be affected. |
| Precision | High | Very High. The consistent co-elution and identical behavior in the ion source typically lead to lower variability in the analyte/internal standard peak area ratio. | Deuterium-labeled standards can sometimes show slightly higher variability due to the potential for differential matrix effects. |
| Matrix Effect Compensation | Good to Very Good. Generally effective, but can be incomplete if chromatographic separation occurs. | Excellent. The identical elution profile ensures that both the analyte and the internal standard are subjected to the same matrix interferences. | The primary advantage of a 13C-labeled standard is its superior ability to compensate for matrix effects due to perfect co-elution. |
| Stability of Label | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons in certain chemical environments, although this is less of a concern with modern labeling strategies. | Highly Stable. The carbon-carbon bonds are very stable, and there is no risk of back-exchange. | 13C labels are incorporated into the carbon skeleton of the molecule and are not labile. |
Experimental Data Summary
Table 2: Representative Bioanalytical Method Validation Data for Dolasetron using this compound
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 4.8% - 9.5% |
| Accuracy (% Bias) | Within ±15% | -5.2% to 6.8% |
| Recovery (%) | Consistent and reproducible | 85.2% ± 4.1% |
| Matrix Effect (%CV) | ≤ 15% | 9.7% |
Table 3: Expected Performance of a 13C-Labeled Dolasetron Internal Standard
| Parameter | Expected Improvement over this compound | Rationale |
| Intra-day Precision (%CV) | Potentially lower %CV | Perfect co-elution minimizes variability from non-uniform matrix effects. |
| Inter-day Precision (%CV) | Potentially lower %CV | Consistent analytical behavior leads to better long-term reproducibility. |
| Matrix Effect (%CV) | Potentially lower %CV | The identical response to matrix interferences for both analyte and internal standard would lead to more effective normalization and lower variability between different matrix lots. |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of dolasetron in human plasma, which can be adapted for use with either this compound or a 13C-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound or 13C-Dolasetron in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dolasetron: Q1 325.2 -> Q3 166.1
-
This compound: Q1 330.2 -> Q3 171.1
-
13C-Dolasetron (hypothetical, assuming 6 13C atoms): Q1 331.2 -> Q3 172.1
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Dolasetron's mechanism of action in preventing nausea and vomiting.
Caption: Bioanalytical workflow for dolasetron quantification.
Caption: Isotope effect on chromatography.
Conclusion
Both this compound and 13C-labeled dolasetron are effective internal standards for the bioanalysis of dolasetron. However, for assays requiring the highest levels of accuracy and precision, particularly in complex matrices or when dealing with challenging chromatography, a 13C-labeled internal standard is theoretically superior . The key advantage of the 13C-labeled standard is its ability to perfectly co-elute with the unlabeled analyte, thereby providing more robust compensation for matrix effects. While this compound is a widely accepted and effective internal standard, researchers should be mindful of the potential for chromatographic shifts and validate their methods accordingly to ensure data integrity. The choice between the two will ultimately depend on the specific requirements of the assay, budget considerations, and the availability of the respective labeled compounds.
Safety Operating Guide
Safe Disposal of Dolasetron-d5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dolasetron-d5, a deuterated analog of Dolasetron used in research and development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood.
Quantitative Data from Safety Data Sheets
The following table summarizes key hazard and safety information for Dolasetron, which should be considered applicable to this compound in a laboratory setting.
| Parameter | Value/Information | Source |
| Appearance | White to off-white powder | Generic SDS |
| Primary Route of Exposure | Ingestion, inhalation, skin and eye contact | Generic SDS |
| Health Hazards | May cause skin, eye, and respiratory tract irritation.[1] | [1] |
| Recommended Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] | [1] |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides.[1] | [1] |
Standard Disposal Procedure for this compound
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound in a controlled and environmentally responsible manner.
Step-by-Step Disposal Workflow:
-
Segregation and Collection:
-
Collect waste this compound, including expired material, unused neat compound, and contaminated consumables (e.g., weighing boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the waste, properly sealed, and stored in a designated secondary containment area away from incompatible materials.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department and local regulations.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this material through standard laboratory trash or drains.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity and date of disposal, as part of your laboratory's chemical inventory and waste management logs.
-
The following diagram illustrates the standard disposal workflow for this compound.
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile, ensure adequate ventilation, such as a fume hood.
-
Don PPE: Put on appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust.
-
For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Dispose of Waste: All cleanup materials, including contaminated PPE, must be placed in a sealed and labeled hazardous waste container for disposal via incineration.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
The logical relationship for responding to a chemical spill is outlined in the diagram below.
Disposal of Deuterated vs. Non-Deuterated Compound
For the purposes of waste disposal, there is no significant difference between this compound and its non-deuterated counterpart. The presence of stable, non-radioactive deuterium isotopes does not alter the chemical's hazardous properties or the recommended disposal method. Therefore, this compound should be managed as a standard chemical/pharmaceutical waste, with incineration being the preferred method of destruction.[2][3] Always adhere to your local, state, and federal regulations for hazardous waste management.
References
Essential Safety and Logistics for Handling Dolasetron-d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Dolasetron-d5 is paramount. This guide provides immediate, procedural, and step-by-step information on personal protective equipment (PPE), operational handling, and disposal plans for this compound, fostering a culture of safety and trust in laboratory practices.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. In the absence of a specific Safety Data Sheet (SDS) for the deuterated form, the precautionary principle dictates treating it with the same level of caution as its parent compound, Dolasetron, and as a potentially potent pharmaceutical compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended for their chemical resistance.[1][2] For handling the solid compound or preparing solutions, double gloving is advised. Ensure gloves are of a suitable thickness (e.g., 6-8 mil for dexterity) and are changed frequently, especially if contamination is suspected.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles should be worn to protect against splashes or airborne particles.[3] |
| Body Protection | Lab Coat | A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | Respirator | For handling small quantities of the solid compound where aerosolization is possible, a NIOSH-approved N95 respirator is recommended to minimize inhalation of dust particles.[4][5] For larger quantities or if there is a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[6] |
Operational Plan: Handling and Preparation of a Stock Solution
This section outlines a standard operating procedure for the safe handling of this compound powder and the preparation of a stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To safely prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified in Table 1)
Procedure:
-
Preparation of Work Area:
-
Ensure the work area, preferably a chemical fume hood or a designated containment area, is clean and uncluttered.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have all necessary materials and equipment readily available.
-
Ensure a chemical waste container is accessible.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles.
-
Don the first pair of nitrile gloves.
-
If weighing the powder outside of a containment hood, put on an N95 respirator.
-
Don the second pair of nitrile gloves.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared tube. Avoid creating dust.
-
Record the exact weight.
-
-
Preparation of Stock Solution:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.
-
Securely cap the tube.
-
Vortex the tube until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials (e.g., pipette tips, bench paper, gloves) in the designated chemical waste container.
-
Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items with bare skin.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous pharmaceutical waste from a research setting, it requires specific disposal procedures.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Should be collected in a clearly labeled, sealed container for chemical waste. This waste should be disposed of through a licensed hazardous waste disposal vendor or a reverse distributor.[7][8] |
| Contaminated Labware (e.g., tubes, pipette tips) | All disposable items that have come into contact with this compound should be collected in a designated chemical waste container. This container should be sealed and disposed of through the institution's chemical waste program. |
| Aqueous Solutions containing this compound | Small quantities of dilute aqueous solutions may be eligible for drain disposal depending on institutional and local regulations. However, the recommended best practice is to collect all solutions for disposal via a licensed chemical waste contractor.[9] Do not pour organic solvent solutions down the drain. |
| Empty Stock Vials | The original vial, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as chemical waste. The defaced, triple-rinsed vial can then be disposed of as regular solid waste, in accordance with institutional policy. |
Visual Guidance: Workflow and Logical Relationships
To further clarify the procedural steps, the following diagrams illustrate the key workflows.
Caption: Workflow for Safe Handling and Solution Preparation.
Caption: Disposal Pathway for this compound Waste.
References
- 1. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]
- 2. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 3. download.basf.com [download.basf.com]
- 4. aiha.org [aiha.org]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
